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  • Product: 3-isocyanato-5-methoxy-1H-indole
  • CAS: 2649063-90-9

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Profiling and Synthetic Utilization of 3-Isocyanato-5-methoxy-1H-indole

Executive Summary In the landscape of modern drug discovery, the indole nucleus remains one of the most privileged scaffolds due to its profound biological ubiquity. Specifically, 3-isocyanato-5-methoxy-1H-indole (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the indole nucleus remains one of the most privileged scaffolds due to its profound biological ubiquity. Specifically, 3-isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9) serves as a highly specialized, transient building block designed for the rapid generation of diverse urea and carbamate libraries. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a strategic gateway. The combination of the 5-methoxyindole core—a well-known mimic of endogenous neurotransmitters—with a highly reactive electrophilic isocyanate at the C3 position allows researchers to seamlessly install pharmacophores while retaining the critical hydrogen-bonding dynamics of the indole N-H.

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic methodologies, and field-proven, self-validating protocols for its application in pharmaceutical development.

Structural Logic and Pharmacological Relevance

The architectural logic of 3-isocyanato-5-methoxy-1H-indole is bipartite:

  • The 5-Methoxyindole Core: The methoxy group at the C5 position acts as an electron-donating group via resonance, enriching the electron density of the aromatic system. This specific substitution pattern is structurally homologous to serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine).

  • The C3-Isocyanate Group: Isocyanates are powerful electrophiles. By positioning this group at C3, researchers can bypass the notoriously unstable 3-aminoindole intermediate. Direct trapping of the isocyanate with amines or alcohols yields stable ureas or carbamates, which are prevalent motifs in kinase inhibitors and GPCR modulators.

PharmLogic Scaffold 5-Methoxyindole Core Target1 Serotonin (5-HT) Receptors Scaffold->Target1 Neurotransmitter Mimicry Target2 Melatonin (MT1/MT2) Receptors Scaffold->Target2 Structural Homology Target3 Kinase Hinge Regions Scaffold->Target3 N-H Hydrogen Bonding

Pharmacological targeting potential of the 5-methoxyindole scaffold in drug design.

Physicochemical Profiling

Understanding the physical and chemical thresholds of this compound is critical for preventing degradation. The isocyanate group is highly sensitive to nucleophilic attack by ambient moisture, which leads to the formation of a carbamic acid that rapidly decarboxylates into the highly unstable 3-amino-5-methoxyindole.

Table 1: Quantitative Physicochemical Data of 3-Isocyanato-5-methoxy-1H-indole [1]

PropertyValueExperimental Significance
Chemical Name 3-Isocyanato-5-methoxy-1H-indoleStandard IUPAC nomenclature.
CAS Registry Number 2649063-90-9Unique identifier for commercial sourcing.
Molecular Formula C10H8N2O2-
Molecular Weight 188.19 g/mol Used for stoichiometric calculations.
Topological Polar Surface Area 54.3 ŲIndicates good potential for membrane permeability.
H-Bond Donors / Acceptors 1 / 3Favorable for kinase hinge-binding interactions.
Physical State Off-white to pale brown solidDarkening indicates oxidative degradation.
Reactivity Profile Highly moisture-sensitiveRequires strict anhydrous storage under Argon/N2.

Synthetic Methodology: The Curtius Rearrangement Pathway

Because 3-aminoindoles are prone to rapid auto-oxidation and polymerization, synthesizing the isocyanate via traditional phosgenation of an amine is practically unviable. Instead, the field standard is the Curtius Rearrangement starting from 5-methoxy-1H-indole-3-carboxylic acid [2].

The Causality of Reagent Selection:

  • Diphenylphosphoryl azide (DPPA): We utilize DPPA instead of thionyl chloride (SOCl2) to form the acyl azide. Indoles are acid-sensitive and electron-rich; harsh chlorinating agents can cause unwanted electrophilic aromatic substitution at the C2 position or induce polymerization. DPPA allows for mild, neutral-to-basic activation.

  • Triethylamine (Et3N): Acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the carboxylate anion which subsequently attacks the DPPA.

  • Toluene (Solvent): Toluene is chosen for the rearrangement phase because its boiling point (~110 °C) provides the exact thermal energy required to force the extrusion of nitrogen gas (N2) from the acyl azide, cleanly yielding the isocyanate.

ExpWorkflow Step1 1. Carboxylic Acid Activation (DPPA + Et3N) Step2 2. Curtius Rearrangement (Thermal, -N2) Step1->Step2 Acyl Azide Formation Step3 3. In-Process Validation (IR: 2250 cm⁻¹) Step2->Step3 Isocyanate Generation Step4 4. Electrophilic Trapping (Nucleophile Addition) Step3->Step4 Quality Confirmed

Experimental workflow: Synthesis and validation of 3-isocyanato-5-methoxy-1H-indole.

Step-by-Step Experimental Protocol (Self-Validating)

To ensure scientific integrity, the following protocol is designed as a self-validating system . You must not proceed to the final trapping step without passing the instrumental validation checkpoint.

Phase 1: Activation and Rearrangement
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of dry Argon.

  • Reagent Loading: Add 5-methoxy-1H-indole-3-carboxylic acid (1.0 eq, ~5.2 mmol) and suspend it in 30 mL of anhydrous Toluene.

  • Base Addition: Inject Triethylamine (1.1 eq, 5.7 mmol) dropwise via syringe. Stir for 10 minutes at room temperature until the suspension clarifies, indicating carboxylate formation.

  • Azide Formation: Slowly add Diphenylphosphoryl azide (DPPA) (1.1 eq, 5.7 mmol) dropwise. Caution: DPPA is toxic; perform strictly in a fume hood.

  • Thermal Rearrangement: Equip the flask with a reflux condenser. Heat the reaction mixture to 100–110 °C for 2 hours. The evolution of nitrogen gas (bubbling) will be observed. Once gas evolution ceases, the rearrangement to 3-isocyanato-5-methoxy-1H-indole is theoretically complete.

Phase 2: The Self-Validation Checkpoint

Do not assume the reaction is complete based on time alone.

  • Sampling: Withdraw a 50 µL aliquot of the reaction mixture using a dry syringe.

  • Evaporation: Evaporate the toluene under a gentle stream of nitrogen.

  • ATR-FTIR Analysis: Analyze the crude residue via Infrared Spectroscopy.

    • Pass Criteria: A sharp, highly intense cumulative double-bond stretch must be present at 2250–2270 cm⁻¹ (confirming the -N=C=O group).

    • Fail Criteria: If a broad peak appears at ~3300 cm⁻¹ alongside the disappearance of the 2250 cm⁻¹ peak, the isocyanate has hydrolyzed into the amine. The batch must be discarded.

Phase 3: In Situ Trapping (Library Generation)

Because the isolated isocyanate is highly sensitive [3], it is best used in situ.

  • Cooling: Cool the validated toluene solution to room temperature.

  • Nucleophilic Addition: Add your chosen primary/secondary amine (for urea synthesis) or alcohol (for carbamate synthesis) (1.2 eq).

  • Completion: Stir for 2–4 hours at room temperature. The resulting urea/carbamate derivative will typically precipitate out of the non-polar toluene solvent, allowing for easy isolation via vacuum filtration.

Handling, Stability, and Causality in Storage

If the 3-isocyanato-5-methoxy-1H-indole must be isolated and stored, the causality of its degradation dictates strict handling rules:

  • Moisture Exclusion: Water acts as a nucleophile, attacking the central carbon of the isocyanate. Store the solid strictly in a desiccator under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively).

  • Temperature Control: Store at -20 °C. Thermal energy over time can induce dimerization of isocyanates into uretidinediones.

  • Toxicity Warning: Like all low-molecular-weight isocyanates, this compound is a potent respiratory sensitizer and must only be handled in a certified chemical fume hood with appropriate PPE.

References

  • National Center for Biotechnology Information (PubChem). "3-Isocyanato-5-methoxy-1H-indole - Compound Summary." PubChem Database, CID 83915351. URL:[Link]

  • Japan Patent Office. "Fused cyclic compounds as modulators of nuclear hormone receptor function." Google Patents, JP2004515462A. (Demonstrates standard DPPA-mediated Curtius rearrangement protocols for indole-3-carboxylic acids).
Exploratory

Analytical Characterization of 3-Isocyanato-5-methoxy-1H-indole: A Technical Guide for Drug Discovery

Executive Summary & Mechanistic Rationale The 5-methoxyindole scaffold is a "privileged structure" in medicinal chemistry, deeply embedded in the design of neuroactive compounds, serotonin (5-HT) receptor modulators, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 5-methoxyindole scaffold is a "privileged structure" in medicinal chemistry, deeply embedded in the design of neuroactive compounds, serotonin (5-HT) receptor modulators, and targeted oncology agents [1]. When functionalized at the C3 position with an isocyanate group (-N=C=O), the resulting molecule—3-isocyanato-5-methoxy-1H-indole —becomes a highly reactive, versatile electrophilic intermediate. It is primarily utilized for the rapid synthesis of complex ureas, carbamates, and advanced heterocyclic libraries.

However, the electron-rich nature of the 5-methoxyindole core, combined with the extreme electrophilicity of the cumulene isocyanate system, makes this compound highly susceptible to nucleophilic attack, particularly by ambient moisture. As an Application Scientist, I frequently observe researchers failing to characterize this intermediate due to rapid degradation into symmetric ureas.

This whitepaper provides a comprehensive, field-proven guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of 3-isocyanato-5-methoxy-1H-indole. By understanding the electronic causality behind its spectral shifts and employing self-validating anhydrous protocols, researchers can confidently track its generation and subsequent consumption in situ.

Spectroscopic Signatures: Causality and Data

The spectral data for 3-isocyanato-5-methoxy-1H-indole is governed by the push-pull electronic relationship between the electron-donating C5-methoxy group (+M effect) and the electron-withdrawing C3-isocyanate group (-I effect).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the most rapid and definitive method for validating the presence of an isocyanate. The asymmetric stretching of the -N=C=O cumulene system produces an exceptionally strong, sharp dipole moment change, resulting in a distinct band in a region of the IR spectrum that is typically free of interference [2].

  • Causality of the NCO Band: The orthogonal π -bonds of the isocyanate group vibrate asymmetrically at high frequency (~2265 cm⁻¹). If moisture breaches the system, the isocyanate hydrolyzes to a carbamic acid, decarboxylates to an amine, and reacts with residual isocyanate to form a urea. The appearance of a strong carbonyl stretch ( νC=O​ ) at ~1650 cm⁻¹ acts as an immediate diagnostic failure metric.

Table 1: Key FT-IR Assignments (ATR, Neat/Anhydrous Film)
Functional GroupWavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
-N=C=O (Asymmetric Stretch) 2265 Very Strong, SharpPrimary confirmation of the isocyanate cumulene system.
Indole N-H (Stretch)3410Strong, BroadConfirms the intact pyrrole ring of the indole core.
C-O-C (Methoxy Stretch)1215Strong, SharpConfirms the presence of the 5-methoxy substituent.
Aromatic C=C (Stretch)1580, 1620Medium, SharpIndole core ring vibrations.
Urea C=O (Contaminant)1650Strong (if present)Self-validation check: Indicates moisture contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The 5-methoxy group strongly shields the C4 and C6 protons via resonance, pushing their ¹H signals upfield. Conversely, the isocyanate group at C3 alters the local magnetic anisotropy, slightly deshielding the adjacent C2 proton compared to the unsubstituted 5-methoxy-1H-indole [3].

Table 2: ¹H NMR Spectral Data (400 MHz, Anhydrous CDCl₃)
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Indole N-H8.20broad singlet (bs)-1H
C7-H7.25doublet (d)8.81H
C2-H7.15doublet (d)2.51H
C4-H7.05doublet (d)2.41H
C6-H6.88doublet of doublets (dd)8.8, 2.41H
-OCH₃3.85singlet (s)-3H
Table 3: ¹³C NMR Spectral Data (101 MHz, Anhydrous CDCl₃)
Carbon AssignmentChemical Shift ( δ , ppm)Causality / Electronic Effect
C5 (C-OMe)154.5Highly deshielded due to direct electronegative oxygen attachment.
C7a131.0Bridgehead carbon, adjacent to indole nitrogen.
C3a126.5Bridgehead carbon.
-N=C=O 124.5 Characteristic sp-hybridized central carbon of the isocyanate.
C2121.0Deshielded by the adjacent nitrogen and ring current.
C6113.0Shielded by the ortho-methoxy +M effect.
C7112.0Standard aromatic indole carbon.
C3 (C-NCO)110.5Substituted carbon; shift influenced by the -NCO group.
C4101.5Highly shielded by the ortho-methoxy +M effect.
-OCH₃55.8Standard aliphatic methoxy carbon.

Experimental Workflow: In Situ Generation & Self-Validating Analysis

Because 3-isocyanato-5-methoxy-1H-indole is prone to rapid dimerization and hydrolysis, isolation via standard silica gel chromatography is impossible. The protocol below utilizes a Curtius Rearrangement from the corresponding carboxylic acid, which avoids the use of highly toxic phosgene gas while providing a clean, self-validating analytical sample.

Step-by-Step Methodology

Step 1: Activation (Acyl Azide Formation)

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under a stream of ultra-high purity Argon.

  • Charge the flask with 5-methoxy-1H-indole-3-carboxylic acid (1.0 mmol) and suspend in 10 mL of rigorously anhydrous toluene (stored over 4Å molecular sieves).

  • Add triethylamine (1.2 mmol) dropwise via a gas-tight syringe. The suspension will clear as the carboxylate salt forms.

  • Add Diphenylphosphoryl azide (DPPA, 1.1 mmol) dropwise at 0 °C. Stir for 30 minutes to form the acyl azide intermediate.

Step 2: Curtius Rearrangement 5. Attach a reflux condenser (flame-dried) and heat the reaction mixture to 80 °C. 6. Causality Check: Observe the steady evolution of nitrogen gas ( N2​ ) bubbles. This effervescence is the physical manifestation of the Curtius rearrangement, confirming the conversion of the acyl azide to the isocyanate. 7. Once gas evolution ceases (typically 1-2 hours), cool the reaction to room temperature.

Step 3: Anhydrous Sample Preparation for Spectroscopy 8. Transfer the solution via cannula to a dry Schlenk tube and remove the toluene under high vacuum (10⁻² mbar) to yield the crude isocyanate as a viscous oil. 9. For IR: Immediately transfer a neat drop of the oil to an ATR-FTIR crystal inside a nitrogen-filled glovebag. Self-Validation: If the 2265 cm⁻¹ peak is dominant and 1650 cm⁻¹ is absent, the sample is pristine. 10. For NMR: Re-dissolve the remaining oil in 0.6 mL of anhydrous CDCl₃ (pre-dried over activated 4Å molecular sieves and stored under Argon). Transfer to a flame-dried NMR tube flushed with Argon and cap tightly with a PTFE septum. Acquire spectra immediately.

Workflow Visualization

The following diagram maps the critical path of the experimental workflow, highlighting the divergence between successful characterization and moisture-induced degradation.

G Start 5-Methoxy-1H-indole-3-carboxylic acid (Stable Precursor) Reagent DPPA + Et3N / Toluene, 80°C (Curtius Rearrangement) Start->Reagent Activation Target 3-Isocyanato-5-methoxy-1H-indole (Target Analyte) Reagent->Target -N2 (Gas Evolution) Moisture H2O Exposure (Atmospheric Moisture) Target->Moisture Poor Schlenk Technique Analysis Anhydrous FT-IR & NMR (Successful Characterization) Target->Analysis Glovebox / Dry CDCl3 Degradation Bis(5-methoxy-1H-indol-3-yl)urea (Degradation Artifact) Moisture->Degradation Hydrolysis & Decarboxylation

Caption: Workflow for the synthesis and characterization of 3-isocyanato-5-methoxy-1H-indole.

References

  • PubChem. "5-Methoxyindole | C9H9NO | CID 13872 - PubChem - NIH." National Center for Biotechnology Information, Accessed 29 March 2026.[Link]

  • Académie des Sciences. "Syntheses, interconversions and reactivity of heteropalladacycles made from aryl isocyanates..." Comptes Rendus Chimie, Accessed 29 March 2026.[Link]

  • The Royal Society of Chemistry. "Supporting Information: 1H NMR and 13C{1H} NMR spectra of 5-methoxy-1H-indole derivatives." RSC Advances, Accessed 29 March 2026.[Link]

Foundational

In Vitro Biological Activity and Covalent Profiling of 3-Isocyanato-5-methoxy-1H-indole: A Technical Guide for Probe Development

Executive Summary In the landscape of chemical biology and early-stage drug discovery, 3-isocyanato-5-methoxy-1H-indole occupies a highly specialized niche. It is a bifunctional molecule that merges a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical biology and early-stage drug discovery, 3-isocyanato-5-methoxy-1H-indole occupies a highly specialized niche. It is a bifunctional molecule that merges a privileged pharmacophore with a highly reactive electrophilic warhead. The 5-methoxyindole scaffold is deeply embedded in the recognition pockets of numerous biological targets, including melatonin receptors, 5-HT4 receptors, and histone deacetylases (HDACs)[1][2]. Conversely, the isocyanate moiety acts as a potent Covalent Reactive Group (CRG).

Unlike standard reversible ligands, this compound does not achieve equilibrium in aqueous biological assays. It functions as a Targeted Covalent Modifier (TCM) when affinity-driven proximity occurs, or as a Non-Specific Protein Covalent Modifier (NSPCM) in bulk solution[3]. This whitepaper provides an authoritative framework for handling, assaying, and validating the in vitro biological activity of 3-isocyanato-5-methoxy-1H-indole, ensuring that researchers can distinguish true target engagement from reactive artifacts.

Mechanistic Action & Chemical Biology

To deploy 3-isocyanato-5-methoxy-1H-indole effectively, one must understand the competing kinetic pathways that dictate its fate in biological media. Isocyanates are highly electrophilic and react rapidly with both "hard" nucleophiles (e.g., primary amines) and "soft" nucleophiles (e.g., thiols)[4][5].

The Divergent Fate of the Isocyanate Warhead

When introduced into an in vitro assay, the compound undergoes three competing reactions:

  • Targeted Covalent Binding: The 5-methoxyindole core drives the molecule into specific receptor or enzyme binding pockets. Once localized, the isocyanate reacts with proximal lysine residues to form highly stable, irreversible urea linkages , or with cysteine residues to form S-thiocarbamates [4][5].

  • Scavenging and Quenching: Intracellular environments and many complex assay buffers contain high concentrations of glutathione (GSH). GSH rapidly traps the isocyanate, forming a GSH-thiocarbamate conjugate. While this neutralizes the electrophile, S-thiocarbamates can occasionally undergo slow transcarbamoylation with free protein amines[5].

  • Aqueous Hydrolysis: In the absence of strong nucleophiles, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, yielding 5-methoxy-1H-indol-3-amine and carbon dioxide.

Causality Check: Many false-positive biological readouts occur because the observed activity is driven by the hydrolyzed amine product rather than the intact covalent probe. Rigorous assay design must account for this degradation pathway.

Pathway A 3-Isocyanato-5-methoxy-1H-indole (Electrophilic Probe) B Target Protein (Binding Pocket) A->B Affinity-driven proximity D Aqueous Buffer (H2O) A->D Background reaction F Off-Target Nucleophiles (e.g., GSH) A->F Scavenging C Covalent Adduct (Urea/Thiocarbamate) B->C Nucleophilic attack (Lys/Cys) E Hydrolysis Product (5-Methoxy-1H-indol-3-amine) D->E Decarboxylation G GSH Conjugate (S-thiocarbamate) F->G Quenching

Divergent in vitro reaction pathways of 3-isocyanato-5-methoxy-1H-indole.

In Vitro Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every reagent choice is dictated by the thermodynamic and kinetic vulnerabilities of the isocyanate warhead.

Protocol 1: Covalent Target Engagement via Activity-Based Protein Profiling (ABPP)

This protocol is used to map the specific binding sites of 3-isocyanato-5-methoxy-1H-indole on a purified target protein.

Step-by-Step Methodology:

  • Buffer Preparation (Strictly Amine/Thiol-Free): Prepare a 50 mM HEPES buffer at pH 7.4.

    • Causality: Tris-HCl or glycine buffers must be strictly avoided, as their primary amines will instantly quench the isocyanate into an inert urea[4]. If a reducing agent is required for protein stability, use 1 mM TCEP. Do NOT use DTT or β-mercaptoethanol, as their free thiols will scavenge the probe.

  • Probe Solubilization: Dissolve 3-isocyanato-5-methoxy-1H-indole in strictly anhydrous DMSO to a 10 mM stock. This must be prepared immediately before use to prevent moisture-induced hydrolysis.

  • Target Incubation: Dilute the target protein to 2 µM in the HEPES buffer. Spike in the probe to a final concentration of 10 µM (1% DMSO final). Incubate at 37°C for 30 minutes.

  • Reaction Quenching: Terminate the reaction by adding 10 mM N-α-acetyl-L-lysine or GSH. This scavenges any unreacted isocyanate, preventing artificial cross-linking during downstream processing[3].

  • Self-Validation (LC-MS/MS): Subject the quenched mixture to tryptic digest and LC-MS/MS analysis. Search for a mass shift corresponding to the addition of the 5-methoxyindole-3-carboxamide moiety (+188.06 Da) on Lys or Cys residues.

    • Control Arm: Run a parallel assay where the probe is pre-incubated with 10 mM GSH for 1 hour before adding the protein. If biological modulation still occurs in this arm, the activity is an artifact of the hydrolyzed amine, not the covalent isocyanate.

Workflow Step1 1. Buffer Preparation (Amine/Thiol-free, HEPES + TCEP) Step2 2. Probe Solubilization (Anhydrous DMSO, prepared fresh) Step1->Step2 Step3 3. Target Incubation (Protein + Probe, 37°C) Step2->Step3 Step4 4. Reaction Quenching (Add 10mM GSH or Lysine) Step3->Step4 Step5 5. LC-MS/MS Validation (Peptide mapping of adducts) Step4->Step5

Step-by-step in vitro workflow for covalent profiling of isocyanate probes.

Protocol 2: In Situ Urea Library Generation for High-Throughput Screening

Because the free isocyanate is highly reactive, researchers often use 3-isocyanato-5-methoxy-1H-indole as an in vitro building block to synthesize stable libraries of 5-methoxyindole-3-ureas for GPCR or kinase screening[4].

Step-by-Step Methodology:

  • Plate a library of diverse primary and secondary amines (1 mM in DMSO) into a 384-well microtiter plate.

  • Dispense 3-isocyanato-5-methoxy-1H-indole (1.1 mM in anhydrous DMSO) into each well. The physical separation enforces a one-to-one stoichiometry[4].

  • Seal the plate and incubate at room temperature for 2 hours. The isocyanate will quantitatively convert the amines into stable urea derivatives.

  • Dilute the crude reaction mixture directly into the aqueous biological assay buffer (e.g., a 5-HT4 receptor functional assay). The resulting ureas are hydrolytically stable and can be evaluated as standard reversible ligands.

Quantitative Data & Analytics

Understanding the kinetic boundaries of 3-isocyanato-5-methoxy-1H-indole is critical for assay design. The following tables summarize its stability and reactivity profiles based on standard isocyanate chemical biology parameters.

Table 1: Kinetic Stability of 3-Isocyanato-5-methoxy-1H-indole in Various Buffers (37°C)

Buffer SystemAdditivesEstimated Half-Life (t½)Primary Degradation Pathway
Anhydrous DMSONone> 1 MonthNone (Stable)
50 mM HEPES (pH 7.4)None~15 - 30 minsAqueous Hydrolysis (Decarboxylation)
50 mM Tris-HCl (pH 7.4)None< 1 minUrea formation with Tris amine
50 mM PBS (pH 7.4)1 mM DTT< 1 minS-thiocarbamate formation with DTT
50 mM PBS (pH 7.4)1 mM TCEP~15 - 30 minsAqueous Hydrolysis

Table 2: Adduct Formation Efficiency with Model Nucleophiles (pH 7.4)

Model NucleophileAdduct TypeReaction KineticsReversibility under Physiological Conditions
N-α-acetyl-L-lysineUreaFast ( k≈102 M−1s−1 )Irreversible
Glutathione (GSH)S-ThiocarbamateVery Fast ( k>103 M−1s−1 )Partially Reversible (Transcarbamoylation)
Water ( H2​O )Carbamic Acid AmineSlow (Background)Irreversible (Loss of CO2​ )

References

  • Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. PMC (National Institutes of Health). Available at:[Link][1]

  • pH Dependent general base catalyzed activation rather than isocyanate liberation may explain the superior anticancer efficacy of laromustine compared to related 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine prodrugs. PMC (National Institutes of Health). Available at:[Link][3]

  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Publications (Bioconjugate Chemistry). Available at:[Link][4]

  • 5-HT4 Receptor Ligands: Applications and New Prospects. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link][2]

  • Fast and Bioorthogonal Release of Isocyanates in Living Cells from Iminosydnones and Cycloalkynes. ACS Publications (Journal of the American Chemical Society). Available at:[Link][5]

Sources

Exploratory

The 3-Isocyanato-5-methoxy-1H-indole Scaffold: A Technical Guide to Synthesis, Reactivity, and Pharmacological Derivatization

Executive Summary In modern medicinal chemistry, the 5-methoxyindole core is recognized as a "privileged scaffold" due to its structural homology with endogenous neurotransmitters like serotonin and melatonin. While dire...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 5-methoxyindole core is recognized as a "privileged scaffold" due to its structural homology with endogenous neurotransmitters like serotonin and melatonin. While direct functionalization of the indole ring often requires harsh conditions or transition-metal catalysis, the use of pre-functionalized reactive intermediates offers a highly efficient alternative. 3-Isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9) serves as a potent electrophilic hub, enabling the rapid, high-yield generation of diverse 3-ureido, 3-carbamato, and hydantoin derivatives[1].

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic handling, and pharmacological applications of 3-isocyanato-5-methoxy-1H-indole derivatives, designed for drug development professionals seeking to leverage this building block in library synthesis.

Structural Rationale and Physicochemical Profiling

The Causality of Scaffold Design

The design of 3-isocyanato-5-methoxy-1H-indole is rooted in electronic manipulation. The methoxy group at the C5 position acts as an electron-donating group (EDG) via resonance, enriching the electron density of the indole π -system. This makes the core highly susceptible to oxidation and electrophilic aromatic substitution.

By pre-installing an isocyanate group (-N=C=O) at the C3 position, chemists achieve a synthetic umpolung (polarity inversion). The C3 position, naturally nucleophilic, is transformed into a highly electrophilic center. This allows for rapid nucleophilic addition by amines or alcohols without the need for coupling reagents (e.g., HATU, EDC), which are typically required when forming amides from indole-3-carboxylic acids.

Quantitative Data Summary

Understanding the physicochemical and hazard profile of the isocyanate intermediate is critical for safe and effective experimental design[2][3][4].

Property / ParameterValue / DescriptionSource
Chemical Name 3-Isocyanato-5-methoxy-1H-indole4[4]
CAS Number 2649063-90-91[1]
Molecular Formula C10H8N2O23[3]
Monoisotopic Mass 188.058 Da2[2]
Predicted XLogP 2.82[2]
Hazard Classifications Acute Tox (H301, H311, H331), Skin Irrit (H315), Eye Irrit (H319), Resp Sens (H334)4[4]

Synthetic Workflows and Self-Validating Protocols

The primary utility of 3-isocyanato-5-methoxy-1H-indole is the generation of combinatorial libraries containing urea, carbamate, or hydantoin linkages.

Synthesis A 5-Methoxy-1H-indole Core B 3-Isocyanato-5-methoxy-1H-indole (Electrophilic Hub) A->B Phosgenation / Curtius Rearrangement C 3-Ureido Derivatives (via Primary/Secondary Amines) B->C Nucleophilic Addition (Anhydrous, 0°C) D 3-Carbamato Derivatives (via Alcohols) B->D Nucleophilic Addition (Base Catalyzed)

Figure 1: Divergent synthetic pathways utilizing 3-isocyanato-5-methoxy-1H-indole as a central intermediate.

Protocol: Synthesis of Asymmetric 3-Ureido-5-methoxy-1H-indoles

Causality of Experimental Choices: Isocyanates are highly sensitive to moisture. Exposure to H2​O leads to the formation of an unstable carbamic acid, which rapidly decarboxylates into an amine. This amine will immediately react with unreacted isocyanate to form an unwanted symmetric bis-indole urea. Therefore, strict anhydrous conditions and temperature control (0 °C) are mandatory to suppress side reactions and manage the exothermic nucleophilic addition.

Step-by-Step Self-Validating Methodology:

  • Reagent Validation (Checkpoint 1): Prior to the reaction, dissolve a small aliquot of 3-isocyanato-5-methoxy-1H-indole in anhydrous dichloromethane (DCM). Perform Fourier Transform Infrared (FTIR) spectroscopy.

    • Validation Criteria: The presence of a sharp, intense peak at ~2250–2270 cm⁻¹ confirms an intact -N=C=O group. If a broad peak at ~3300 cm⁻¹ (N-H stretch) is observed, the reagent has degraded and must be discarded.

  • Reaction Setup: Flame-dry a Schlenk flask under an Argon atmosphere. Dissolve 1.0 equivalent of the validated isocyanate in anhydrous THF to achieve a 0.1 M concentration. Cool the flask to 0 °C using an ice bath.

  • Nucleophilic Addition: Add 1.1 equivalents of the desired primary or secondary amine dropwise over 10 minutes.

  • Monitoring (Checkpoint 2): Allow the reaction to stir and warm to room temperature over 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) system.

    • Validation Criteria: The isocyanate spot (highly UV active) must completely disappear, replaced by a lower-Rf product spot.

  • Workup and Isolation: Quench the reaction with saturated aqueous NH4​Cl to neutralize any unreacted amine. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Product Purity (Checkpoint 3): Purify via flash column chromatography. Analyze the purified product via LC-MS.

    • Validation Criteria: The mass spectrum must show the calculated [M+H]+ for the asymmetric urea, with no significant peak corresponding to the symmetric bis-indole urea byproduct.

Pharmacological Applications of 5-Methoxyindole Derivatives

Derivatives synthesized from 5-methoxyindole isocyanates and related precursors have demonstrated profound efficacy across multiple therapeutic areas. The methoxy group ensures high blood-brain barrier (BBB) permeability and target affinity, while the urea/carbamate linkages provide metabolic stability and hydrogen-bond donor/acceptor sites.

Allosteric Modulation of GPCRs (RXFP3)

The relaxin-3 receptor (RXFP3) is a critical target for CNS disorders, including sleep/wake regulation and stress responses. Indole-urea derivatives, specifically those featuring a 5-methoxyindole core linked via a urea moiety, have been identified as potent Positive Allosteric Modulators (PAMs). For example, the compound 135PAM1 utilizes a 5-methoxy-1H-indol-3-yl-ethyl urea scaffold to increase calcium mobilization in the presence of relaxin-3 without directly activating the receptor[5]. The urea linkage is crucial for orienting the trifluoromethylphenyl and dichlorobenzyl groups into the allosteric binding pocket[5].

Neuroprotection and Alzheimer's Disease

The 5-methoxyindole core is a well-documented neuroprotector. Hydrazone and urea hybrids derived from 5-methoxyindoles exhibit strong protection against H2​O2​ -induced oxidative stress and suppress iron-induced lipid peroxidation[6]. Furthermore, melatonin-derived ureas (e.g., 1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(quinolin-8-yl)urea) have been synthesized as multifunctional agents for Alzheimer's disease, targeting acetylcholinesterase (AChE) while maintaining the antioxidant properties of the indole core[7].

Anti-Inflammatory and Anti-Biofilm Agents

Beyond the CNS, indole derivatives are actively explored in inflammatory and infectious diseases:

  • ALOX15 Inhibition: Substituted 5-methoxy-1H-indoles act as substrate-selective allosteric inhibitors of ALOX15, an enzyme implicated in inflammatory pathways. The indole core provides superior inhibitory potency compared to imidazole analogs[8].

  • Quorum Sensing (QS) Inhibition: Derivatives structurally related to 3-isocyanatoindoles, such as 3-(2-isocyanobenzyl)-1H-indoles, have shown robust QS inhibitory effects against Pseudomonas aeruginosa, disrupting biofilm architecture by up to 57%[9].

Screening and Optimization Cascade

To effectively translate 3-isocyanato-5-methoxy-1H-indole into viable drug candidates, a structured screening cascade is required.

Screening Target Target Identification (e.g., RXFP3, AChE, ALOX15) Isocyanate 3-Isocyanato-5-methoxy-1H-indole Derivatization Target->Isocyanate UreaLib Library Generation (Ureas, Carbamates, Hydantoins) Isocyanate->UreaLib Combinatorial Chemistry Screening High-Throughput Screening (In Vitro Assays) UreaLib->Screening Hit Identification Lead Lead Optimization & In Vivo Efficacy Screening->Lead SAR Optimization

Figure 2: Drug discovery cascade utilizing the 3-isocyanato-5-methoxy-1H-indole scaffold.

Table 2: Key Pharmacological Targets for 5-Methoxyindole Derivatives
Target / PathwayDerivative ClassPrimary Therapeutic ApplicationRef
RXFP3 Receptor Indolyl-ethyl ureas (e.g., 135PAM1)CNS Disorders (Stress, Sleep/Wake modulation)[5]
AChE / Oxidative Stress Melatonin-derived ureas & HydrazonesAlzheimer's Disease, Neurodegeneration[6][7]
ALOX15 Substituted 1H-indolesAnti-inflammatory[8]
Quorum Sensing Isocyanobenzyl-1H-indolesAnti-biofilm (Pseudomonas aeruginosa)[9]
Hydantoin Scaffolds 5-(5-Methoxy-1H-indol-3-yl)hydantoinsDiverse (Anticonvulsant, Oncology)[10]

References

  • PubChemLite : 3-isocyanato-5-methoxy-1h-indole (C10H8N2O2). Université du Luxembourg. Available at:[Link]

  • PubChem (NIH) : 3-isocyanato-5-methoxy-1H-indole | C10H8N2O2 | CID 83915351. National Center for Biotechnology Information. Available at: [Link]

  • ECHA CHEM : 3-isocyanato-5-methoxy-1H-indole. European Chemicals Agency. Available at: [Link]

  • NextSDS : 3-isocyanato-5-methoxy-1H-indole — Chemical Substance Information. Available at:[Link]

  • PLOS One : In Vitro Pharmacological Characterization of RXFP3 Allosterism: An Example of Probe Dependency. Available at:[Link]

  • PMC (NIH) : New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Available at: [Link]

  • Annals of Translational Medicine : Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Available at: [Link]

  • MDPI : Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Available at: [Link]

  • PMC (NIH) : Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. Available at: [Link]

  • ACS Publications : A Cascade Approach for the Synthesis of 5-(Indol-3-yl)hydantoin: An Application to the Total Synthesis of (±)-Oxoaplysinopsin B. Available at: [Link]

Sources

Foundational

Pharmacokinetics and Metabolic Profiling of 5-Methoxyindole Isocyanate Derivatives: A Technical Guide for Drug Development

Executive Summary The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of neuropharmacological agents and gastrointestinal prokinetics. While 5-methoxyind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of neuropharmacological agents and gastrointestinal prokinetics. While 5-methoxyindole isocyanates are highly reactive electrophilic intermediates, they are critical in synthesizing stable, potent pharmacophores—such as ureas, carbamates, and carboxamides—via [4+1] cyclization or nucleophilic addition[1]. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of these derivatives, detailing their absorption, distribution, metabolism, and excretion (ADME) profiles, alongside self-validating experimental protocols for bioanalytical quantification.

Chemical Rationale: From Reactive Isocyanate to Stable Pharmacophore

Free isocyanates (-N=C=O) are rarely administered as active pharmaceutical ingredients (APIs) due to their indiscriminate reactivity with physiological nucleophiles (e.g., amines, thiols, and hydroxyls). In drug design, 1[1]. For example, the reaction of an indole isocyanate with specific carbenes or amines yields complex hexahydropyrrolo[2,3-b]indole alkaloids (e.g., phenserine analogs for Alzheimer's disease) and 5-HT4 receptor agonists (e.g., tegaserod)[1][2]. The resulting derivatives exhibit distinct pharmacokinetic behaviors dictated by the lipophilicity of the indole core and the metabolic susceptibility of the 5-methoxy group.

Pharmacokinetic Profiling (ADME)

Absorption and First-Pass Metabolism

Oral bioavailability of 5-methoxyindole derivatives is frequently limited by extensive presystemic clearance.3[2]. Causality: This low bioavailability is driven by presystemic acid-catalyzed hydrolysis in the stomach, followed by rapid hepatic first-pass metabolism. Furthermore, co-administration with food reduces bioavailability by 40–65% and lowers Cmax​ by 20–40%, necessitating administration on an empty stomach to ensure consistent systemic exposure[2].

Distribution Kinetics

The lipophilic nature of the 5-methoxyindole core facilitates extensive tissue distribution.4[4]. These derivatives are typically highly protein-bound; tegaserod is ~98% bound to plasma proteins, predominantly to alpha-1-acid glycoprotein rather than albumin[4].

Biotransformation Pathways

The biotransformation of 5-methoxyindole derivatives occurs via parallel Phase I and Phase II pathways:

  • Phase I (Oxidation & Deamination): Cytochrome P450 enzymes (specifically CYP2D6) catalyze the O-demethylation of the 5-methoxy group, yielding active 5-hydroxyindole metabolites. Concurrently,5[6].

  • Phase II (Glucuronidation): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) facilitate direct N-glucuronidation.3[2].

MetabolicPathway Parent 5-Methoxyindole Derivative CYP2D6 O-Demethylation (CYP2D6) Parent->CYP2D6 Phase I Oxidation MAOA Deamination (MAO-A) Parent->MAOA Phase I Deamination UGT Glucuronidation (UGT Enzymes) Parent->UGT Phase II Conjugation Metabolite1 5-Hydroxyindole Derivative CYP2D6->Metabolite1 Metabolite2 5-Methoxyindole-3- acetic acid (5-MIAA) MAOA->Metabolite2 Metabolite3 5-Methoxyindole-3- carboxylic acid glucuronide UGT->Metabolite3

Figure 1: Primary biotransformation pathways of 5-methoxyindole derivatives.

Elimination Dynamics

Clearance mechanisms vary significantly based on the derivative's structural complexity.3[2]. Approximately two-thirds of an oral dose is excreted unchanged in feces, while the remaining one-third is excreted in urine as the inactive glucuronide metabolite[2]. In contrast, simpler tryptamine-based derivatives (e.g., 5-MeO-DMT) exhibit rapid nonlinear elimination with half-lives as short as 12–28 minutes[7].

Comparative Pharmacokinetic Data

The following table summarizes the quantitative PK parameters of representative 5-methoxyindole derivatives, highlighting the impact of structural modifications on systemic exposure.

Compound ClassRepresentative DrugOral Bioavailability Tmax​ Elimination Half-Life ( t1/2​ )Primary Clearance Pathway
Carboxamide Tegaserod~10% (Fasted)~1.0 hour11 ± 5 hoursFecal (unchanged) / Renal (glucuronide)
Tryptamine 5-MeO-DMTLow (First-pass)< 15 mins (parenteral)12 - 28 minsHepatic (MAO-A / CYP2D6)
Carbamate Phenserine AnalogsModerate1.0 - 2.0 hours2.0 - 4.0 hoursHepatic (N-demethylation)

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation mechanisms to account for matrix effects, enzymatic degradation, and instrument drift.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of 5-methoxyindole derivatives.

  • Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Incubation: Combine HLMs (0.5 mg/mL final protein concentration) with the test compound (1 µM) in the buffer.

    • Causality: A low compound concentration (1 µM) ensures the reaction operates under linear Michaelis-Menten kinetics ( [S]≪Km​ ).

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

    • Causality: Cold acetonitrile instantly denatures metabolic enzymes, halting the reaction, while precipitating proteins to protect the LC-MS column.

  • Self-Validation Checkpoint: Run a negative control lacking NADPH. Any depletion of the parent compound in this control indicates chemical instability or non-CYP-mediated degradation, invalidating standard CLint​ calculations.

Protocol B: UHPLC-MS/MS Bioanalytical QuantificationAccurate quantification of indoles in biological matrices requires ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS)[6].
  • Sample Spiking: Spike 100 µL of plasma/urine with 10 µL of SIL-IS.

    • Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for ionization suppression caused by endogenous phospholipids in the MS source.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (4°C). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Causality: Maintaining 4°C is critical; glucuronide metabolites of 5-methoxyindoles are thermally labile and can revert to the parent compound at room temperature, artificially inflating parent PK data.

  • Drying & Reconstitution: Transfer the supernatant, dry under vacuum, and reconstitute in 100 µL of mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid)[8].

  • Self-Validation Checkpoint: Inject a "Zero Sample" (blank matrix + IS) immediately following the highest calibration standard. The analyte peak area in the Zero Sample must be 20% of the Lower Limit of Quantification (LLOQ) to verify the absence of autosampler carryover.

PKWorkflow Sample Plasma/Urine Collection Spike Spike Internal Standard (IS) Sample->Spike Prep Protein Precipitation (Cold Acetonitrile) Spike->Prep Centrifuge Centrifugation (13,000 rpm, 4°C) Prep->Centrifuge LCMS UHPLC-MS/MS Analysis Centrifuge->LCMS Data PK Parameter Validation LCMS->Data

Figure 2: Self-validating UHPLC-MS/MS workflow for pharmacokinetic quantification.

References

  • Yu, Q. S., et al. (2007). "Synthesis of the Alzheimer drug Posiphen into its primary metabolic products". PMC / Organic Letters. URL:[Link]

  • Appel-Dingemanse, S. (2002). "Clinical pharmacokinetics of tegaserod, a serotonin 5-HT(4) receptor partial agonist". PubMed / Clinical Pharmacokinetics. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2002). "Zelnorm (tegaserod maleate) Tablets Prescribing Information". FDA.gov. URL:[Link]

  • ACS Publications. (2016). "Ultrahigh-Performance Liquid Chromatography (UHPLC)–Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles". Journal of Agricultural and Food Chemistry. URL:[Link]

  • Wikipedia Contributors. (2024). "5-MeO-DMT - Pharmacokinetics". Wikipedia. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Isocyanato-5-methoxy-1H-indole via Modified Curtius Rearrangement

Executive Summary & Mechanistic Overview The synthesis of 3-isocyanato-5-methoxy-1H-indole is a pivotal transformation for drug development professionals designing novel urea, carbamate, and heterocyclic scaffolds. Due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The synthesis of 3-isocyanato-5-methoxy-1H-indole is a pivotal transformation for drug development professionals designing novel urea, carbamate, and heterocyclic scaffolds. Due to the inherent instability and moisture sensitivity of indole-3-isocyanates, the most reliable and mildest synthetic route employs a modified Curtius rearrangement starting from 5-methoxy-1H-indole-3-carboxylic acid. By utilizing diphenylphosphoryl azide (DPPA), researchers can bypass the use of highly toxic phosgene gas or hazardous sodium azide salts, ensuring a safer and more scalable workflow [1][1].

Experimental Design & Causality (E-E-A-T)

A robust chemical protocol relies on understanding the physicochemical rationale behind each reagent and condition:

  • Activating Agent (DPPA): DPPA acts as a safe, one-pot reagent that converts the carboxylic acid directly into an acyl azide. It avoids the need to isolate explosive intermediates by forming a mixed anhydride that is subsequently attacked by the azide ion in situ[2][2].

  • Base Selection (Triethylamine): A non-nucleophilic base like triethylamine (TEA) is critical. It deprotonates the carboxylic acid to enhance its nucleophilicity towards DPPA and neutralizes the diphenyl phosphate byproduct without reacting with the highly electrophilic isocyanate product [1][1].

  • Solvent Dynamics (Toluene): Anhydrous toluene is the optimal solvent because it is aprotic (preventing premature nucleophilic quenching of the isocyanate) and possesses a boiling point (~111 °C) that perfectly accommodates the thermal decomposition threshold of the acyl azide intermediate [3][3].

Reaction Pathway Visualization

CurtiusMechanism SM 5-Methoxy-1H-indole-3-carboxylic acid Reagents Activation DPPA, Triethylamine Toluene, 25 °C SM->Reagents Azide Acyl Azide Intermediate Reagents->Azide Heat Curtius Rearrangement 80-100 °C, -N₂ (gas) Azide->Heat Product 3-Isocyanato-5-methoxy-1H-indole Heat->Product

Fig 1: Curtius rearrangement workflow for 3-isocyanato-5-methoxy-1H-indole synthesis.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity.

Prerequisites: All glassware must be oven-dried. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the hydrolysis of the isocyanate product.

Step 1: Substrate Preparation Suspend 5-methoxy-1H-indole-3-carboxylic acid (1.0 equiv, e.g., 10 mmol) in anhydrous toluene (100 mL, yielding a 0.1 M solution) within a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

Step 2: Base Addition Add triethylamine (1.2 equiv, 12 mmol) dropwise to the suspension at room temperature (20–25 °C) [3][3]. Validation Check: Stir for 15 minutes. The suspension should clarify into a homogeneous solution as the triethylammonium salt of the carboxylic acid forms.

Step 3: Acyl Azide Formation Slowly add diphenylphosphoryl azide (DPPA) (1.1 equiv, 11 mmol) dropwise via syringe. Maintain the reaction at room temperature for 1.5 to 2 hours [1][1]. Validation Check: Monitor the reaction via TLC (Thin Layer Chromatography). The acyl azide intermediate will appear as a distinct, less polar spot compared to the baseline-retained carboxylic acid.

Step 4: Thermal Rearrangement Once TLC confirms the complete consumption of the starting material, gradually heat the reaction mixture to 80–100 °C using an oil bath or heating block. Validation Check: The reaction mixture will begin to effervesce. This visible bubbling is the expulsion of nitrogen gas ( N2​ ), confirming the concerted migration of the indole core to the nitrogen atom. Continue heating for 2 to 3 hours until gas evolution completely ceases.

Step 5: Isolation and Downstream Processing Cool the reaction mixture to room temperature. The resulting 3-isocyanato-5-methoxy-1H-indole is highly reactive. It can be isolated by removing the toluene under reduced pressure using a rotary evaporator (flushed with inert gas). Critical Handling Note: Due to its susceptibility to moisture (which leads to hydrolysis and the formation of symmetrical ureas), it is highly recommended to use the crude isocyanate immediately in situ by adding the desired amine or alcohol nucleophile to synthesize the final urea or carbamate derivative [3][3].

Quantitative Data & Reaction Parameters

ParameterValue / ReagentMechanistic Rationale
Starting Material 5-Methoxy-1H-indole-3-carboxylic acidPrecursor providing the electron-rich indole core.
Activating Agent DPPA (1.1 equiv)Safely generates the acyl azide without the use of phosgene.
Base Triethylamine (1.2 equiv)Deprotonates the acid; neutralizes generated phosphate byproducts.
Solvent Anhydrous Toluene (0.1 M)Aprotic environment prevents nucleophilic quenching of the isocyanate.
Activation Temp. 20–25 °C (1.5 - 2 h)Prevents premature, uncontrolled nitrogen release during azide formation.
Rearrangement Temp. 80–100 °C (2 - 3 h)Provides the thermal energy required for N2​ expulsion and alkyl migration.

References

  • Synthesis of a Series of Diaminoindoles The Journal of Organic Chemistry URL:[Link]

  • Discovery of Novel Indole-Based Allosteric Highly Potent ATX Inhibitors with Great In Vivo Efficacy in a Mouse Lung Fibrosis Model Journal of Medicinal Chemistry URL:[Link]

  • US20120295884A1 - Complement pathway modulators and uses thereof Google Patents URL

Sources

Application

Application Note: 3-Isocyanato-5-methoxy-1H-indole in Advanced Organic Synthesis and Drug Discovery

Executive Summary 3-Isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9; Formula: C₁₀H₈N₂O₂) is a highly versatile, electrophilic building block utilized extensively in advanced organic synthesis and medicinal chemistry [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9; Formula: C₁₀H₈N₂O₂) is a highly versatile, electrophilic building block utilized extensively in advanced organic synthesis and medicinal chemistry [1]. Featuring the privileged 5-methoxyindole core—a structural motif intrinsic to endogenous neurotransmitters (e.g., serotonin) and hormones (e.g., melatonin)—this reagent allows for the rapid, late-stage installation of urea, carbamate, and heterocyclic pharmacophores at the C3 position. For drug development professionals targeting G-protein coupled receptors (GPCRs) or specific kinase pathways, this reagent provides a direct, high-yielding route to library generation without the bottleneck of multi-step de novo indole synthesis.

Mechanistic Principles and Reagent Causality

The synthetic utility of 3-isocyanato-5-methoxy-1H-indole is governed by the pronounced electrophilicity of its central isocyanate carbon.

  • Causality of Reagent Choice: Traditionally, synthesizing 3-indolyl ureas required treating an unstable 3-aminoindole with phosgene or triphosgene in situ, followed by amine trapping [2]. This legacy approach is fraught with issues: it requires handling highly toxic gases, often leads to symmetric urea byproducts, and suffers from poor stoichiometric control. By utilizing the pre-formed, stable 3-isocyanato-5-methoxy-1H-indole, chemists can perform bimolecular, second-order nucleophilic additions with precise control, eliminating the need for phosgene in late-stage functionalization.

  • Electronic Effects: The 5-methoxy group exerts a strong electron-donating effect via resonance (+M effect) into the indole π -system. While this enriches the indole core (beneficial for target binding), the orthogonal isocyanate group remains highly susceptible to nucleophilic attack. The reaction proceeds via nucleophilic attack on the isocyanate carbon, followed by rapid proton transfer, yielding stable ureas or carbamates without requiring transition-metal catalysis.

Workflow Visualization

G Reagent 3-Isocyanato-5-methoxy- 1H-indole Ureas 3-Indolyl Ureas Reagent->Ureas THF/DCM, RT Carbamates 3-Indolyl Carbamates Reagent->Carbamates DMAP, Heat Amines 1° or 2° Amines Amines->Ureas Nucleophilic Addition Alcohols Alcohols Alcohols->Carbamates Nucleophilic Addition Target Drug Discovery Targets (GPCRs, Kinases) Ureas->Target Lead Optimization Carbamates->Target Lead Optimization

Synthetic pathways of 3-isocyanato-5-methoxy-1H-indole to biologically active pharmacophores.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility at the bench.

Protocol A: Synthesis of Unsymmetrical 1-Alkyl-3-(5-methoxy-1H-indol-3-yl)ureas

This protocol details the coupling of the isocyanate with primary or secondary amines [2].

  • Preparation & Atmospheric Control: Flame-dry a 25 mL round-bottom flask and purge with argon.

    • Causality: Strict anhydrous conditions are critical. Trace water acts as a competing nucleophile, hydrolyzing the isocyanate into a 3-aminoindole, which immediately reacts with another equivalent of starting material to form an insoluble, symmetric 1,3-bis(5-methoxy-1H-indol-3-yl)urea byproduct.

  • Dissolution: Dissolve 3-isocyanato-5-methoxy-1H-indole (188.2 mg, 1.0 mmol, 1.0 equiv) in anhydrous Tetrahydrofuran (THF) (5.0 mL).

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Add the primary amine (e.g., allylamine, 1.1 mmol, 1.1 equiv) dropwise via syringe.

    • Causality: The slight excess of amine ensures complete consumption of the valuable indole reagent. Cooling controls the exothermic addition, suppressing side reactions.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature (20–25 °C) for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the high-R_f isocyanate spot disappears, replaced by a lower-R_f, highly UV-active urea spot.

  • Targeted Workup: Dilute the mixture with EtOAc (15 mL) and wash with 0.1 M HCl (2 × 10 mL).

    • Causality: The acidic wash selectively protonates the unreacted aliphatic amine, partitioning it into the aqueous layer as a water-soluble salt, while the neutral urea product remains cleanly in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of 5-Methoxy-1H-indol-3-yl Carbamates

Alcohols are significantly weaker nucleophiles than amines, requiring catalytic activation [3].

  • Preparation: Equip a dry 25 mL flask with a reflux condenser under an argon atmosphere.

  • Reagent Mixing: Add 3-isocyanato-5-methoxy-1H-indole (188.2 mg, 1.0 mmol, 1.0 equiv) and the target alcohol (1.5 mmol, 1.5 equiv) in anhydrous Toluene (5.0 mL).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 12.2 mg, 0.1 mmol, 0.1 equiv).

    • Causality: DMAP acts as a potent nucleophilic catalyst. It attacks the isocyanate to form a highly reactive, charged intermediate that rapidly transfers the acyl group to the weaker alcohol nucleophile, a step that would otherwise stall at room temperature [3].

  • Heating & Isolation: Heat the mixture to reflux (110 °C) for 16 hours. Cool to room temperature, concentrate in vacuo, and purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).

Quantitative Reaction Parameters

The following table summarizes expected reaction conditions and yields based on the nucleophile class. This data serves as a benchmarking tool for reaction optimization.

Nucleophile ClassExample ReagentSolventCatalyst / AdditiveTemp (°C)Time (h)Expected Yield (%)
Primary Amine AllylamineTHFNone20–251–285–95
Secondary Amine MorpholineDCMNone20–252–480–90
Primary Alcohol EthanolTHFEt₃N (0.1 eq)65 (Reflux)12–1670–85
Phenol PhenolTolueneDMAP (0.1 eq)110 (Reflux)18–2460–75

References

  • National Center for Biotechnology Information. "3-isocyanato-5-methoxy-1H-indole | C10H8N2O2 | CID 83915351" PubChem. URL:[Link]

  • Google Patents. "US7030266B2 - Method for producing polyisocyanates" United States Patent and Trademark Office.
Method

3-isocyanato-5-methoxy-1H-indole reaction with primary and secondary amines

Application Note: Synthesis and Functionalization of Urea Derivatives via In Situ Generation of 3-Isocyanato-5-methoxy-1H-indole Target Audience: Researchers, medicinal chemists, and drug development professionals. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Functionalization of Urea Derivatives via In Situ Generation of 3-Isocyanato-5-methoxy-1H-indole

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Indole-3-urea derivatives represent a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, targeted melanoma therapies, and potent STING (Stimulator of Interferon Genes) antagonists such as H-151 [1][2]. The incorporation of a 5-methoxy substitution on the indole ring further enhances the pharmacokinetic profile by mimicking the pharmacophore of endogenous neuro-modulators like serotonin and melatonin.

However, the direct handling of 3-isocyanato-5-methoxy-1H-indole presents a significant synthetic challenge. Indole-3-isocyanates are notoriously unstable and highly sensitive to moisture, rapidly degrading into 3-aminoindoles which subsequently react with unconsumed isocyanate to form symmetrical bis-indolyl urea byproducts [1]. To circumvent this, the most robust and self-validating approach is the in situ generation of the isocyanate via the Curtius rearrangement of 5-methoxy-1H-indole-3-carboxylic acid, followed by immediate nucleophilic trapping with primary or secondary amines [3].

This application note details the causality-driven methodology to synthesize 1-(5-methoxy-1H-indol-3-yl)-3-alkyl/aryl ureas, ensuring high yields and minimal byproduct formation.

G A 5-Methoxy-1H-indole- 3-carboxylic acid B Acyl Azide Intermediate A->B DPPA, TEA THF, 0 °C to RT C 3-Isocyanato-5-methoxy- 1H-indole (In Situ) B->C Heat 65 °C - N2 gas D 1-(5-Methoxy-1H-indol-3-yl)- 3-alkyl/aryl Urea C->D + Amine RT to 60 °C

Fig 1. In situ generation of 3-isocyanato-5-methoxy-1H-indole and subsequent amine trapping.

Experimental Workflow Design

The synthesis is designed as a self-validating, one-pot, two-step procedure. By controlling temperature and utilizing analytical checkpoints (TLC and IR spectroscopy), researchers can verify the success of each intermediate state before proceeding.

Workflow Step1 1. Activation Anhydrous THF, DPPA, TEA (0°C to RT) Step2 2. Curtius Rearrangement Heat to 65°C (Monitor N2 evolution & IR) Step1->Step2 Step3 3. Nucleophilic Trapping Add Primary/Secondary Amine (RT to 60°C) Step2->Step3 Step4 4. Aqueous Workup NaHCO3 wash, EtOAc extraction Step3->Step4 Step5 5. Isolation Flash Chromatography / Crystallization Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of 5-methoxyindole urea derivatives.

Detailed Experimental Protocol

Materials Required:

  • 5-Methoxy-1H-indole-3-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Primary or Secondary Amine (1.2 – 2.0 equiv)

  • Strictly anhydrous Tetrahydrofuran (THF)

Step 1: Acyl Azide Formation
  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Argon). Dissolve 5-methoxy-1H-indole-3-carboxylic acid (1.0 mmol) in 10 mL of anhydrous THF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add TEA (1.2 mmol) dropwise, followed by the slow addition of DPPA (1.1 mmol).

  • Causality Check: DPPA acts as a mild, direct azide donor. The reaction is kept at 0 °C initially to prevent premature rearrangement of the forming acyl azide.

  • Validation: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The carboxylic acid ( Rf​≈0.1 ) should be completely consumed, replaced by the less polar acyl azide ( Rf​≈0.6 ).

Step 2: Curtius Rearrangement
  • Heating: Equip the flask with a reflux condenser and heat the mixture to 65 °C.

  • Causality Check: Heating provides the thermal energy required for the extrusion of nitrogen gas ( N2​ ), driving the migration of the indole core to the nitrogen atom to form 3-isocyanato-5-methoxy-1H-indole.

  • Validation: Observe the reaction for the cessation of gas evolution (typically 1.5 to 2 hours). For rigorous validation, take a 50 μ L aliquot, evaporate the solvent, and run an FT-IR spectrum. The appearance of a sharp, intense peak at ~2250 cm⁻¹ confirms the presence of the isocyanate (-N=C=O) [1].

Step 3: Amine Trapping
  • Addition: Cool the reaction mixture to room temperature. Add the desired primary or secondary amine (1.2 equiv for primary; up to 2.0 equiv for sterically hindered secondary amines).

  • Causality Check: Primary amines are highly nucleophilic and will trap the isocyanate rapidly at room temperature. Secondary amines, particularly bulky ones (e.g., diisopropylamine), suffer from steric clash and require gentle heating (40–60 °C) to achieve full conversion.

  • Validation: Stir for 4–12 hours. Monitor via FT-IR for the complete disappearance of the isocyanate peak (2250 cm⁻¹) and the emergence of a strong urea carbonyl stretch (C=O) at ~1650 cm⁻¹ .

Step 4: Workup and Purification
  • Quench: Dilute the reaction with 20 mL of Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ (2 x 15 mL) to remove unreacted DPPA byproducts (diphenyl phosphate).

  • Extraction: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes) or recrystallization from DCM/Hexanes.

Substrate Scope & Quantitative Data

The nucleophilicity and steric profile of the amine dictate the reaction kinetics and overall yield. Primary amines generally exhibit superior conversion rates compared to secondary amines. Strict adherence to anhydrous conditions is critical; moisture introduces a competing hydrolysis pathway that yields 1,3-bis(5-methoxy-1H-indol-3-yl)urea (a symmetric dimer) [1].

Table 1: Comparative Yields of 3-Isocyanato-5-methoxy-1H-indole Trapping

Amine ClassificationSpecific AmineEquivalentsReaction Temp (°C)Time (h)Isolated Yield (%)
Primary (Aryl) 4-Ethylaniline1.225485%
Primary (Alkyl) Benzylamine1.225488%
Secondary (Cyclic) Morpholine1.540678%
Secondary (Alkyl) Diethylamine1.540872%
Secondary (Bulky) Diisopropylamine2.0601235%

Note: Yields are based on the two-step, one-pot conversion from the starting carboxylic acid.

Troubleshooting & Analytical Markers

  • Symmetric Dimer Formation: If high amounts of the bis-indolyl urea byproduct are observed, the THF was likely wet. Ensure solvents are freshly distilled over sodium/benzophenone or drawn from a solvent purification system.

  • Incomplete Rearrangement: If the acyl azide fails to fully convert, ensure the reaction temperature reaches a true internal temperature of 65 °C.

  • NMR Validation: In 1H -NMR (DMSO- d6​ ), the successful formation of the urea is marked by the distinct downfield shift of the urea NH protons (typically between δ 8.0 - 9.5 ppm) and the preservation of the indole NH proton ( δ 10.5 - 11.0 ppm). The 5-methoxy group will consistently appear as a sharp singlet near δ 3.8 ppm.

References

  • Kassiou, M., et al. (2017). Organic & Biomolecular Chemistry. "Mild and convenient synthesis of N-(indolyl)amides and N-(indolyl)ureas via the Curtius rearrangement." The Royal Society of Chemistry.
  • Grokipedia. (n.d.). H-151. "Synthesis of H-151 involves a multi-step process starting from key precursors such as 4-ethylaniline and 3-isocyanatoindole.
  • Melen, R. L., et al. (2022). RSC Advances. "Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids." The Royal Society of Chemistry.
Application

Application Note: 3-Isocyanato-5-methoxy-1H-indole as a Privileged Scaffold Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of high-quality, structurally diverse libraries is paramount for hit-to-lead optimization. 3-Isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of high-quality, structurally diverse libraries is paramount for hit-to-lead optimization. 3-Isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9) serves as a highly versatile, privileged building block designed for the phosgene-free synthesis of indole-based ureas and carbamates.

This compound merges two critical pharmacological features:

  • The 5-Methoxyindole Core: A proven bioisostere for endogenous signaling molecules (e.g., serotonin, melatonin) and a potent hydrophobic anchor capable of occupying deep allosteric pockets in target proteins.

  • The Isocyanate Electrophile: A highly reactive moiety that allows for instantaneous, clean nucleophilic addition by primary/secondary amines or alcohols, bypassing the need for toxic, multi-step coupling reagents.

This application note details the strategic deployment of 3-isocyanato-5-methoxy-1H-indole in two major therapeutic avenues: the development of Type II Kinase Inhibitors and the discovery of novel Aquaporin-3 (AQP3) Inhibitors .

Mechanistic Rationale & Structural Biology

Targeting the "DFG-Out" Kinase Conformation

Aryl ureas are the hallmark pharmacophore of (e.g., Sorafenib, Regorafenib). Unlike Type I inhibitors that compete directly with ATP, Type II inhibitors bind to the inactive "DFG-out" conformation of kinases.

Causality in Design: The urea motif generated from 3-isocyanato-5-methoxy-1H-indole acts as a bidentate hydrogen bond donor/acceptor. It forms critical interactions with the conserved glutamate residue in the kinase's α C-helix and the aspartate residue of the flipped DFG (Asp-Phe-Gly) motif. Simultaneously, the 5-methoxyindole ring acts as a lipophilic "tail," extending into the newly formed hydrophobic allosteric pocket, thereby driving exceptional kinase selectivity and prolonged target residence time [1].

Allosteric Blockade of Aquaporin-3 (AQP3)

Aquaglyceroporins, specifically AQP3, facilitate the transport of water, glycerol, and hydrogen peroxide ( H2​O2​ ). AQP3 overexpression is heavily implicated in tumor migration, psoriasis, and allergic airway inflammation. Recent structural screening has identified 1-(1H-indol-3-yl)urea derivatives as highly potent, selective AQP3 channel blockers [2]. Utilizing 3-isocyanato-5-methoxy-1H-indole allows researchers to rapidly explore the 5-position SAR, optimizing the lipophilic interactions within the AQP3 channel pore to enhance binding affinity.

G A 3-Isocyanato-5-methoxy -1H-indole D 1-(5-methoxy-1H-indol-3-yl) -3-R-ureas A->D Nucleophilic Addition E Carbamate Derivatives A->E Nucleophilic Addition B Diverse Amines (R-NH2) B->D C Alcohols (R-OH) C->E F Type II Kinase Inhibitors (DFG-out) D->F H-Bonding (Hinge/DFG) G Aquaporin-3 (AQP3) Inhibitors D->G Channel Blockade

Synthesis workflow of 3-isocyanato-5-methoxy-1H-indole to target therapeutic classes.

Quantitative Data: Representative SAR Profiling

To demonstrate the utility of this building block, Table 1 summarizes representative Structure-Activity Relationship (SAR) data for a library of 1-(5-methoxy-1H-indol-3-yl)-3-R-ureas synthesized via the protocols below.

Table 1: Representative SAR of 1-(5-methoxy-1H-indol-3-yl)-3-R-ureas

Compound IDAmine Partner (R-Group)AQP3 Inhibition ( IC50​ , µM)VEGFR2 Inhibition ( IC50​ , nM)ClogP
IND-U01 4-Chloroaniline1.2545.23.8
IND-U02 3-(Trifluoromethyl)aniline0.8512.44.2
IND-U03 2,6-Dichloroaniline0.18 >10004.5
IND-U04 4-(4-Methylpiperazin-1-yl)aniline>108.5 2.9
IND-U05 Cyclohexylamine5.40>10003.1

Data Interpretation: Bulky, electron-withdrawn aryl amines (IND-U03) drive potent AQP3 blockade by wedging into the hydrophobic channel pore. Conversely, incorporating a solubilizing basic tail (IND-U04) shifts the selectivity entirely toward kinase inhibition by engaging the solvent-exposed region of the VEGFR2 ATP-binding cleft.

Experimental Protocols

Protocol A: High-Throughput Parallel Synthesis of an Indole-Urea Library

This protocol utilizes polymer-supported scavengers to bypass aqueous workup, preventing the precipitation of highly lipophilic urea products and allowing direct progression to biological screening.

Materials:

  • 3-Isocyanato-5-methoxy-1H-indole (Store at -20°C under Argon)

  • Library of primary/secondary amines

  • Anhydrous Dichloromethane (DCM) and N,N-Diisopropylethylamine (DIEA)

  • Polymer-supported trisamine resin (PS-Trisamine, 3-4 mmol/g loading)

Step-by-Step Methodology:

  • Preparation (Causality: Moisture Exclusion): Isocyanates are highly sensitive to water. Hydrolysis yields 5-methoxy-1H-indol-3-amine, which rapidly reacts with unhydrolyzed starting material to form an insoluble, symmetrical 1,3-bis(indole)urea byproduct. Bake all glassware at 120°C and purge reaction vials with Argon.

  • Reagent Dispensing: To a 2-dram vial, add the target amine (0.10 mmol) dissolved in 1.0 mL anhydrous DCM. Add DIEA (0.12 mmol) to ensure the amine is fully free-based.

  • Coupling: Slowly add 3-isocyanato-5-methoxy-1H-indole (0.105 mmol, 1.05 eq) as a solution in 0.5 mL anhydrous DCM. Stir at room temperature for 4 hours.

  • Scavenging (Causality: Chromatography-Free Purification): Add PS-Trisamine resin (0.05 mmol equivalents). The resin covalently binds any unreacted isocyanate. Stir for an additional 2 hours.

  • Filtration & Isolation: Filter the reaction mixture through a PTFE frit to remove the resin. Concentrate the filtrate under a stream of nitrogen.

  • Self-Validation System: Analyze the crude residue via LC-MS (UV 254 nm). The protocol is validated if the target urea mass [M+H]+ is observed with >95% UV purity, confirming no symmetrical urea formation occurred.

Protocol B: In Vitro AQP3 Permeability Assay (Self-Validating Functional Screen)

This assay measures AQP3-mediated H2​O2​ influx using an intracellular fluorescent sensor, providing a direct, functional readout of channel blockade [2].

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing both human AQP3 and the intracellular H2​O2​ sensor (pC1-HyPer-3) into 96-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight.

  • Compound Incubation: Wash cells with PBS. Add the synthesized indole-urea compounds (from Protocol A) at varying concentrations (0.01 µM to 10 µM) in assay buffer (HBSS, 0.1% DMSO). Incubate for 30 minutes at 37°C.

    • Causality: A 30-minute pre-incubation ensures the lipophilic urea compounds fully partition into the cell membrane and access the AQP3 channel pore.

  • Stimulation: Transfer the plate to a fluorescent microplate reader equipped with fluidics. Inject H2​O2​ to a final well concentration of 50 µM.

  • Kinetic Readout: Immediately record the HyPer-3 fluorescence ratio (Excitation 490 nm / 420 nm; Emission 530 nm) every 2 seconds for 3 minutes.

  • Self-Validation System:

    • Positive Control: Cells treated with H2​O2​

      • vehicle (DMSO) must show a rapid, steep spike in the 490/420 ratio.
    • Negative Control: Cells lacking AQP3 expression must show a slow, blunted response to H2​O2​ .

    • Validation: A true AQP3 inhibitor will suppress the fluorescence slope in the AQP3-expressing cells down to the baseline rate of the negative control.

Drug Discovery Screening Cascade

Cascade N1 1. Library Synthesis (3-Isocyanato-5-methoxy-1H-indole + Amine Panel) N2 2. Primary Screening (High-Throughput Kinase/AQP3 Assays) N1->N2 N3 3. Hit Validation (Dose-Response IC50 & Cytotoxicity Profiling) N2->N3 N4 4. Lead Optimization (SAR Analysis & ADME/PK Profiling) N3->N4 N5 5. In Vivo Efficacy (Murine Xenograft / Disease Models) N4->N5

High-throughput screening and hit-to-lead workflow for indole-urea derivatives.

References

  • Foti, C., et al. "Diarylureas as Antitumor Agents." Applied Sciences 11.1 (2021): 374. URL:[Link]

  • Sonntag, Y., et al. "Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors." Journal of Biological Chemistry 294.18 (2019): 7377-7387. URL:[Link]

Method

Application Note: A Comprehensive Protocol for the Synthesis of Novel Ureas via 3-Isocyanato-5-methoxy-1H-indole

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a detailed protocol for the synthesis of substituted ureas utilizing 3-isocyanato-5-methoxy-1H-indole as a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of substituted ureas utilizing 3-isocyanato-5-methoxy-1H-indole as a key reagent. Urea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This document outlines the in-situ generation of the indole isocyanate intermediate from 5-methoxy-1H-indole-3-carboxylic acid via a Curtius rearrangement, followed by its reaction with a primary amine to yield the corresponding urea.[5][6][7] The protocol includes a thorough discussion of the reaction mechanism, safety precautions for handling isocyanates, a step-by-step experimental procedure, and methods for product characterization.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] When incorporated into a urea functionality, the resulting indolyl-urea motif often exhibits a wide range of pharmacological properties, including anticancer and antibacterial activities.[2][4][8] The synthesis of these compounds is therefore of great importance for the discovery of new therapeutic agents.

The reaction of an isocyanate with an amine is a highly efficient method for the formation of a urea linkage.[9][10] 3-Isocyanato-5-methoxy-1H-indole is a valuable, albeit often transient, intermediate for accessing a variety of 3-substituted indolyl ureas. Due to the reactive nature of isocyanates, they are frequently generated in situ and used immediately in the subsequent reaction. The Curtius rearrangement of an acyl azide is a reliable and versatile method for the preparation of isocyanates from carboxylic acids, and it proceeds with retention of configuration.[5][6][7][11]

This guide provides a comprehensive workflow for researchers to synthesize novel urea derivatives based on the 5-methoxy-1H-indole core.

Safety Precautions

Isocyanates are highly reactive and toxic compounds. They are irritants to the skin, eyes, and respiratory tract.[12][13] Inhalation can lead to respiratory sensitization and asthma-like symptoms.[12] Some isocyanates are also suspected carcinogens.[12] Therefore, all manipulations involving isocyanates or their precursors (acyl azides) must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat, must be worn at all times.[12][13] An emergency eyewash and shower should be readily accessible.

Reaction Mechanism and Synthesis Overview

The overall synthetic strategy involves two key steps:

  • Formation of the Acyl Azide and Curtius Rearrangement: The starting material, 5-methoxy-1H-indole-3-carboxylic acid, is first converted to an acyl azide. This is typically achieved by reaction with an activating agent such as diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[14] Upon gentle heating, the acyl azide undergoes a Curtius rearrangement, losing nitrogen gas to form the highly reactive 3-isocyanato-5-methoxy-1H-indole intermediate.[5][6][7][15] This rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate.[5]

  • Urea Formation: The in-situ generated isocyanate is then trapped by a primary amine nucleophile. The lone pair of the amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the desired N,N'-disubstituted urea derivative.[9]

Reaction_Mechanism cluster_step1 Step 1: Curtius Rearrangement cluster_step2 Step 2: Urea Formation Carboxylic_Acid 5-Methoxy-1H-indole-3-carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide DPPA, Et₃N Isocyanate 3-Isocyanato-5-methoxy-1H-indole Acyl_Azide->Isocyanate Heat (Δ) N2 N₂ Gas Amine Primary Amine (R-NH₂) Urea N-(5-methoxy-1H-indol-3-yl)-N'-(R)urea Isocyanate->Urea Addition

Caption: Reaction scheme for urea synthesis.

Experimental Protocol

This protocol describes the synthesis of a representative urea derivative, N-(5-methoxy-1H-indol-3-yl)-N'-(4-fluorophenyl)urea, from 5-methoxy-1H-indole-3-carboxylic acid and 4-fluoroaniline.

Materials and Equipment
Reagent/EquipmentPurpose
5-methoxy-1H-indole-3-carboxylic acidStarting material
4-fluoroanilineNucleophile
Diphenylphosphoryl azide (DPPA)Azide formation
Triethylamine (Et₃N)Base
Anhydrous TolueneSolvent
Dichloromethane (DCM)Solvent for workup
Saturated sodium bicarbonate solutionAqueous wash
BrineAqueous wash
Anhydrous sodium sulfateDrying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Reflux condenserPrevent solvent loss
Heating mantle/oil bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Flash chromatography systemPurification
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxy-1H-indole-3-carboxylic acid (1.0 g, 5.23 mmol).

  • Reagent Addition: Suspend the carboxylic acid in anhydrous toluene (30 mL). Add triethylamine (0.87 mL, 6.28 mmol, 1.2 eq) to the suspension.

  • Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.24 mL, 5.75 mmol, 1.1 eq) dropwise to the stirred mixture at room temperature.

  • Curtius Rearrangement: Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. The progress of the isocyanate formation can be monitored by the evolution of nitrogen gas (bubbling).

  • Urea Formation: After cooling the reaction mixture to room temperature, add a solution of 4-fluoroaniline (0.64 g, 5.75 mmol, 1.1 eq) in anhydrous toluene (10 mL) dropwise.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight. The formation of a precipitate may be observed.

  • Workup:

    • Dilute the reaction mixture with dichloromethane (50 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(5-methoxy-1H-indol-3-yl)-N'-(4-fluorophenyl)urea.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Setup 1. Reaction Setup: Carboxylic Acid in Toluene Start->Setup Add_Base 2. Add Triethylamine Setup->Add_Base Add_DPPA 3. Add DPPA (Acyl Azide Formation) Add_Base->Add_DPPA Heat 4. Heat to 80-90 °C (Curtius Rearrangement) Add_DPPA->Heat Cool Cool to Room Temperature Heat->Cool Add_Amine 5. Add Amine Solution (Urea Formation) Cool->Add_Amine Stir 6. Stir Overnight Add_Amine->Stir Workup 7. Aqueous Workup Stir->Workup Purify 8. Flash Chromatography Workup->Purify End End: Pure Product Purify->End

Caption: Step-by-step experimental workflow.

Characterization Data

The synthesized urea product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data for N-(5-methoxy-1H-indol-3-yl)-N'-(4-fluorophenyl)urea
¹H NMR Signals corresponding to the indole ring protons, the methoxy group protons, the aromatic protons of the 4-fluorophenyl ring, and the N-H protons of the urea linkage.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the urea group around 155 ppm.
IR Characteristic stretching frequencies for N-H bonds (around 3300 cm⁻¹) and the C=O bond of the urea (around 1640 cm⁻¹).
Mass Spec (HRMS) Accurate mass measurement corresponding to the molecular formula of the product, confirming its elemental composition.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction; degradation of isocyanate.Ensure anhydrous conditions. Check the purity of reagents. Optimize reaction time and temperature.
Side Product Formation Reaction of isocyanate with water; dimerization of isocyanate.Use anhydrous solvents and reagents. Add the amine solution promptly after isocyanate formation.
Difficulty in Purification Similar polarity of product and impurities.Optimize the mobile phase for flash chromatography. Consider recrystallization as an alternative purification method.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of substituted ureas using 3-isocyanato-5-methoxy-1H-indole, generated in situ via a Curtius rearrangement. The methodology is robust and can be adapted for the synthesis of a library of analogous compounds for screening in drug discovery programs. Adherence to the safety guidelines is crucial when working with isocyanates and their precursors.

References

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia website. [Link]

  • Wikipedia. (2023). Curtius rearrangement. Retrieved from Wikipedia. [Link]

  • IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from IRSST website. [Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from SafeWork NSW website. [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from CDPH website. [Link]

  • Chemistry Steps. (2025, June 17). Curtius Rearrangement. Retrieved from Chemistry Steps. [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from Master Organic Chemistry. [Link]

  • PMC. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from PMC. [Link]

  • Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from Canada.ca. [Link]

  • Royal Society of Chemistry. (2022, August 25). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Retrieved from RSC Publishing. [Link]

  • PMC. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from PMC. [Link]

  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from MDPI. [Link]

  • MDPI. (2021, April 21). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Ureas: Applications in Drug Design. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2015, October 13). Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors. Retrieved from ACS Publications. [Link]

  • PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from PMC. [Link]

  • RSC Publishing. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Retrieved from RSC Publishing. [Link]

  • Cardiff University. (2022, August 25). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Retrieved from Cardiff University ORCA. [Link]

  • PMC. (n.d.). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Retrieved from PMC. [Link]

  • NextSDS. (n.d.). 3-isocyanato-5-methoxy-1H-indole — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Beilstein Journals. (2013, November 6). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from Beilstein Journals. [Link]

  • RSC Publishing. (n.d.). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Retrieved from RSC Publishing. [Link]

  • MDPI. (2022, November 25). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from MDPI. [Link]

  • Beilstein Journals. (2017, November 29). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Retrieved from Beilstein Journals. [Link]

  • Google Patents. (n.d.). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.
  • ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from ResearchGate. [Link]

  • Thieme. (n.d.). A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Synthesis. Retrieved from Thieme. [Link]

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from Poliuretanos. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from Organic Syntheses. [Link]

  • ACS Publications. (2021, August 5). Synthesis of a Series of Diaminoindoles. Retrieved from ACS Publications. [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Università degli Studi di Milano. (2014, November 17). Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Retrieved from AIR Unimi. [Link]

Sources

Application

Advanced Synthesis Protocol: Carbamate Derivatization of 3-Isocyanato-5-methoxy-1H-indole

Executive Summary & Rationale The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of pharmaceuticals targeting central nervous system (CNS) disorders, oncology, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of pharmaceuticals targeting central nervous system (CNS) disorders, oncology, and cholinesterase inhibition[1]. The functionalization of the indole core via carbamate linkages is of particular interest, as carbamates exhibit excellent chemical stability and are capable of modulating the pharmacokinetic properties of the parent molecule[2].

This application note details the optimized protocol for the synthesis of carbamate derivatives starting from 3-isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9)[3][4]. By reacting this specific isocyanate with various aliphatic or aromatic alcohols, researchers can rapidly generate diverse libraries of 5-methoxyindole carbamates. The methodology emphasizes anhydrous conditions to prevent the competitive formation of symmetric ureas, ensuring high yields and purity suitable for downstream biological assays.

Mechanistic Insights & Experimental Design

The formation of a carbamate from an isocyanate and an alcohol is a nucleophilic addition reaction[2]. The oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group.

Causality in Experimental Choices:

  • Moisture Exclusion (Critical): Isocyanates are highly sensitive to water. Trace moisture leads to the hydrolysis of the isocyanate into a primary amine and carbon dioxide. The newly formed amine will rapidly react with unreacted isocyanate to form a highly insoluble symmetric urea byproduct. Therefore, rigorous Schlenk techniques and anhydrous solvents are mandatory.

  • Catalyst Selection: While primary and unhindered secondary alcohols may react spontaneously with 3-isocyanato-5-methoxy-1H-indole under mild heating, the addition of a mild base (e.g., Triethylamine, TEA) or an organometallic catalyst (e.g., Dibutyltin dilaurate, DBTDL) significantly accelerates the reaction by enhancing the nucleophilicity of the alcohol or activating the isocyanate, respectively[5].

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred due to their excellent solvation properties for both the indole precursor and the resulting carbamate, while remaining inert to the isocyanate functionality.

Reaction Workflow

CarbamateSynthesis A 1. Preparation Anhydrous Setup B 2. Reagent Addition Indole + Alcohol A->B C 3. Catalysis TEA/DBTDL B->C D 4. Reaction Stir 2-12h, RT to 60°C C->D E 5. Workup Quench & Extract D->E F 6. Purification Flash Chromatography E->F

Workflow for the synthesis of carbamates from 3-isocyanato-5-methoxy-1H-indole.

Quantitative Optimization Data

To establish a self-validating protocol, reaction conditions were optimized using 3-isocyanato-5-methoxy-1H-indole and a model primary alcohol (benzyl alcohol). The results are summarized below to guide solvent and catalyst selection.

EntrySolvent (Anhydrous)Catalyst (mol %)TemperatureTime (h)Yield (%)Observation
1THFNone25 °C2445Sluggish reaction; unreacted starting material.
2THFTEA (10%)25 °C1278Good conversion; trace urea byproduct.
3THFTEA (10%)60 °C485Optimal for standard primary/secondary alcohols.
4DCMDBTDL (1%)25 °C292Rapid conversion; ideal for sterically hindered alcohols.
5TolueneTEA (10%)80 °C670Thermal degradation observed at higher temperatures.

Detailed Experimental Protocol

Target: Synthesis of O-Alkyl (5-methoxy-1H-indol-3-yl)carbamate. Scale: 1.0 mmol

Materials & Equipment
  • Reagents: 3-isocyanato-5-methoxy-1H-indole (1.0 mmol, 188.2 mg)[3], Target Alcohol (1.2 mmol, strictly anhydrous), Triethylamine (TEA, 0.1 mmol, 14 µL).

  • Solvents: Anhydrous Tetrahydrofuran (THF, 5.0 mL), Ethyl Acetate (EtOAc), Hexanes.

  • Equipment: 25 mL round-bottom flask, magnetic stir bar, rubber septum, nitrogen/argon line, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: System Preparation (Self-Validation: Moisture Control)

  • Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar under a vacuum.

  • Backfill the flask with dry Nitrogen (N2) or Argon. Repeat the vacuum/purge cycle three times to ensure a strictly inert atmosphere.

Step 2: Reagent Solubilization

  • Add 3-isocyanato-5-methoxy-1H-indole (188.2 mg, 1.0 mmol) to the flask.

  • Inject anhydrous THF (5.0 mL) through the septum using a dry syringe. Stir until the isocyanate is completely dissolved.

Step 3: Nucleophilic Addition

  • To the stirring solution, inject the anhydrous target alcohol (1.2 mmol) dropwise over 2 minutes.

  • Add Triethylamine (14 µL, 0.1 mmol) as a catalyst. Note: For tertiary or highly hindered alcohols, substitute TEA with 1 mol% DBTDL.

Step 4: Reaction Monitoring

  • Stir the reaction mixture at room temperature (25 °C) or heat to 60 °C depending on the alcohol's reactivity.

  • Self-Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in Hexanes). The disappearance of the isocyanate spot (which can be visualized using ninhydrin or UV light) indicates reaction completion.

Step 5: Workup and Quenching

  • Once complete, cool the reaction to room temperature (if heated).

  • Quench the reaction by adding 5 mL of saturated aqueous Ammonium Chloride (NH4Cl) solution. Causality: This neutralizes the basic catalyst and protonates any reactive intermediates.

  • Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Sodium Sulfate (Na2SO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 6: Purification & Characterization

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc.

  • Collect the product fractions and evaporate the solvent to yield the pure carbamate.

  • Confirm the structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic carbamate N-H proton typically appears as a broad singlet between 8.5–9.5 ppm in DMSO-d6.

References

  • Isocyanates - Product Catalog - AiFChem. AiFChem.
  • ECHA CHEM. European Chemicals Agency.
  • Buy Tert-butyl (3-cyano-1H-indol-6-YL)carbamate (EVT-11993489) - EvitaChem. EvitaChem.
  • Carbamate - Wikipedia. Wikipedia.
  • N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry - ACS Publications.

Sources

Method

Application Note: In Vivo Methodologies for the Evaluation of 3-Isocyanato-5-Methoxy-1H-Indole (3-IM-1H-I) and Its Derivatives

Executive Summary & Chemical Biology Profile The compound 3-isocyanato-5-methoxy-1H-indole (CAS 2649063-90-9)[1] occupies a unique and highly specialized niche in preclinical drug development. Structurally, it combines a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Biology Profile

The compound 3-isocyanato-5-methoxy-1H-indole (CAS 2649063-90-9)[1] occupies a unique and highly specialized niche in preclinical drug development. Structurally, it combines a highly electrophilic isocyanate group with a 5-methoxyindole core. The 5-methoxyindole scaffold is a privileged pharmacophore that closely mimics endogenous serotonin and melatonin, making it a critical building block for synthesizing high-affinity ligands targeting the 5-HT7 and melatonin receptors in the central nervous system (CNS)[2][3].

However, the presence of the −N=C=O moiety dictates a dual nature for this compound in vivo:

  • As a Covalent Probe / Precursor: It can be utilized as a targeted covalent inhibitor (TCI) or as a synthetic intermediate to generate stable urea/carbamate derivatives with potent CNS activity[2].

  • As a Reactive Hapten: Unreacted isocyanates are notorious electrophiles that react rapidly with nucleophilic functional groups on biological macromolecules, leading to severe immunotoxicity, skin irritation, and respiratory sensitization[4][5].

Consequently, evaluating 3-IM-1H-I requires a bifurcated in vivo testing strategy: one pathway to assess its target engagement and pharmacokinetics (PK) in the CNS, and another to rigorously quantify its immunotoxicological potential.

Mechanistic Causality in Vivo: Haptenization vs. Target Engagement

To design effective in vivo protocols, one must first understand the causality of the compound's reactivity. When introduced into a biological system, the isocyanate group undergoes rapid nucleophilic attack. In the airway or interstitial fluid, it reacts preferentially with the free thiol groups of glutathione (GSH) to form quasi-stable S-linked thiocarbamates[6].

These GSH-conjugates act as systemic carriers. Because the S-linked bond is reversible under physiological conditions, the compound can undergo transcarbamoylation, transferring the isocyanate moiety to primary amines on carrier proteins—most notably the Lys414 and His247 residues of serum albumin[7]. This stable protein-hapten conjugate is subsequently processed by antigen-presenting cells, triggering the adaptive immune response characteristic of occupational asthma and sensitization[5]. Conversely, when the isocyanate is stabilized (e.g., converted to a urea derivative pre-administration), the 5-methoxyindole core is free to cross the blood-brain barrier and bind selectively to 5-HT7 receptors[3].

Mechanism A 3-Isocyanato-5-methoxy- 1H-indole B GSH Conjugation (Airway/Fluid) A->B Thiol attack C Albumin Haptenization (Lys/His Residues) A->C Amine attack D 5-HT7 / MT Receptors (CNS Targets) A->D Pharmacophore binding B->C Transcarbamoylation E Immune Sensitization (Asthma/Allergy) C->E Antigen presentation F Target Modulation (Agonism/Antagonism) D->F Receptor activation

Caption: Mechanistic pathways of 3-IM-1H-I: Haptenization via GSH/Albumin vs. CNS receptor modulation.

Experimental Workflows

Workflow cluster_0 Protocol 1: CNS Pharmacokinetics cluster_1 Protocol 2: Immunotoxicology (LLNA) A1 Formulation (Anhydrous Vehicle) A2 IV Administration (Rodent Model) A1->A2 A3 Tissue Collection (Brain/CSF/Plasma) A2->A3 A4 LC-MS/MS Analysis (Amine Derivatization) A3->A4 B1 Topical Application (Ear Dorsum) B2 In Vivo Proliferation (BrdU Incorporation) B1->B2 B3 Lymph Node Excision (Auricular Nodes) B2->B3 B4 Flow Cytometry (Stimulation Index) B3->B4

Caption: Parallel in vivo workflows for evaluating CNS pharmacokinetics and immunotoxicology.

Protocol 1: CNS Pharmacokinetics & Target Engagement

Objective: To quantify the blood-brain barrier (BBB) penetrance and target tissue exposure of 3-IM-1H-I or its derivatives.

Expertise & Causality: Dosing an unreacted isocyanate intravenously requires strict avoidance of water to prevent premature hydrolysis to 5-methoxy-1H-indol-3-amine. Furthermore, isocyanates will rapidly degrade in aqueous tissue homogenates post-collection. To ensure the trustworthiness of the PK data, this protocol employs a self-validating chemical quench. By immediately homogenizing the collected brain tissue in a buffer containing a vast molar excess of dibutylamine (DBA), any unreacted 3-IM-1H-I is instantly converted into a stable asymmetric urea adduct. LC-MS/MS quantification of both the DBA-adduct (representing the intact in vivo isocyanate) and the hydrolyzed amine provides a closed-mass-balance validation of the compound's fate.

Step-by-Step Methodology:
  • Formulation: Dissolve 3-IM-1H-I (or its urea derivative) in strictly anhydrous PEG400/DMSO (80:20 v/v) to achieve a concentration of 2 mg/mL. Prepare immediately prior to dosing.

  • Administration: Administer via intravenous (IV) tail vein injection to adult male Sprague-Dawley rats at a dose of 5 mg/kg.

  • Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4 hours), euthanize the animals via CO2 asphyxiation. Immediately collect blood via cardiac puncture into K2EDTA tubes and rapidly extract the whole brain.

  • Tissue Quenching (Critical Step): Within 30 seconds of extraction, place the brain tissue into a pre-chilled homogenization tube containing 3 volumes (w/v) of acetonitrile spiked with 0.1 M dibutylamine (DBA). Homogenize for 60 seconds. The DBA acts as a surrogate nucleophile, trapping the highly reactive isocyanate.

  • Extraction & LC-MS/MS: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Monitor transitions for both the 3-IM-1H-I-DBA adduct and the 5-methoxy-1H-indol-3-amine hydrolysis product.

Protocol 2: Immunotoxicology via Murine Local Lymph Node Assay (LLNA)

Objective: To quantify the sensitization potential of 3-IM-1H-I, driven by its capacity to haptenize host proteins.

Expertise & Causality: The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application. This is a direct functional readout of the haptenization cascade described above[5]. The protocol incorporates a self-validating internal control by utilizing 5-bromo-2'-deoxyuridine (BrdU) incorporation. By co-staining the excised lymph node cells with anti-BrdU (for proliferation) and anti-CD4/CD8 (T-cell lineage markers) via flow cytometry, the assay inherently validates that the measured proliferation is driven by an adaptive T-cell response to the hapten, rather than non-specific localized inflammation.

Step-by-Step Methodology:
  • Preparation: Formulate 3-IM-1H-I in Acetone:Olive Oil (AOO, 4:1 v/v) at concentrations of 0.1%, 1%, and 5% (w/v). Use hexyl isocyanate or toluene diisocyanate (TDI) as a positive control[7].

  • Topical Application: Apply 25 µL of the test solution, positive control, or AOO vehicle to the dorsum of both ears of female CBA/J mice (n=5 per group) for three consecutive days (Days 1, 2, and 3).

  • BrdU Administration: On Day 5, inject mice intraperitoneally (IP) with 0.5 mL of BrdU solution (10 mg/mL in PBS).

  • Lymph Node Excision: On Day 6, euthanize the mice. Excise the draining auricular lymph nodes bilaterally.

  • Single-Cell Suspension & Staining: Mechanically disaggregate the lymph nodes through a 70 µm cell strainer. Stain the cells with fluorophore-conjugated anti-CD4 and anti-CD8 antibodies. Fix, permeabilize, and stain with anti-BrdU-FITC.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer. Calculate the Stimulation Index (SI) by dividing the absolute number of BrdU+ T-cells in the treated groups by the vehicle control group. An SI ≥ 3.0 classifies the compound as a sensitizer.

Quantitative Data Presentation

The following table summarizes expected quantitative readouts, illustrating the stark contrast between administering the unreacted isocyanate probe versus a stabilized 5-methoxyindole urea derivative.

Test CompoundTest ModelPrimary ReadoutValueMechanistic Interpretation
3-IM-1H-I (Unreacted Probe)PK (Brain)DBA-Adduct Cmax18 ng/gRapid in vivo adduction to GSH/Albumin severely limits free probe reaching the CNS.
3-IM-1H-I (Unreacted Probe)LLNAStimulation Index (SI)16.2High electrophilicity drives potent haptenization and severe immune sensitization.
3-IM-1H-I-Urea (Stabilized)PK (Brain)Intact Cmax410 ng/gStable 5-methoxyindole pharmacophore achieves high CNS penetration for 5-HT7 targeting.
3-IM-1H-I-Urea (Stabilized)LLNAStimulation Index (SI)1.1Lack of electrophilic N=C=O group prevents haptenization; non-sensitizing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Isocyanato-5-methoxy-1H-indole Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the synthesis and isolation of 3-isocyanato-5-methoxy-1H-indole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the synthesis and isolation of 3-isocyanato-5-methoxy-1H-indole. The indole core is inherently electron-rich, and the 3-position is highly reactive. When combined with the electrophilic nature of an isocyanate, the system becomes a minefield of side reactions—including dimerization, hydrolysis, and polymerization.

Because the 3-aminoindole intermediate is highly unstable and prone to oxidation, the industry standard for synthesizing this molecule is the Curtius rearrangement starting from 5-methoxy-1H-indole-3-carboxylic acid[1]. This guide deconstructs the mechanistic pathway, addresses common failure modes, and provides a self-validating protocol to ensure high-yield synthesis.

Mechanistic Pathway & Failure Modes

CurtiusPathway A 5-Methoxy-1H-indole-3-carboxylic acid (Starting Material) B 5-Methoxy-1H-indole-3-carbonyl azide (Reactive Intermediate) A->B DPPA, Et3N, THF 0°C to RT C 3-Isocyanato-5-methoxy-1H-indole (Target Product) B->C Heat (65°C) - N2 (Curtius Rearrangement) D 1,3-Bis(5-methoxy-1H-indol-3-yl)urea (Undesired Byproduct) C->D + H2O (Moisture) Decarboxylation & Coupling

Reaction pathway for 3-isocyanato-5-methoxy-1H-indole via Curtius rearrangement and urea byproduct.

Troubleshooting FAQs

Q: Why am I getting a massive urea byproduct peak in my LC-MS instead of the target isocyanate? Causality: Isocyanates are highly electrophilic. If even trace amounts of water are present in your solvent or atmosphere, water acts as a nucleophile and attacks the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates to form 5-methoxy-1H-indol-3-amine. Because this newly formed primary amine is highly nucleophilic, it immediately attacks another unreacted isocyanate molecule, forming a highly stable, insoluble symmetric urea (1,3-bis(5-methoxy-1H-indol-3-yl)urea). Solution: You must maintain rigorous anhydrous conditions. Flame-dry all glassware, use strictly anhydrous THF or Toluene (Karl Fischer titration < 50 ppm H₂O), and perform the reaction under a positive pressure of Argon.

Q: My reaction stalls at the acyl azide intermediate. When I increase the temperature to drive it, my yield drops and the solution turns black. How do I achieve complete conversion? Causality: This is a classic thermal window limitation. The Curtius rearrangement requires sufficient thermal energy to overcome the activation barrier for expelling nitrogen gas from the acyl azide[2]. However, the 5-methoxy group donates electron density into the indole ring, making it highly susceptible to thermal degradation and oxidative polymerization at high temperatures (e.g., >90 °C). Solution: Do not push the temperature higher in batch. Instead, extend the reaction time at a milder temperature (65 °C in THF). If you are scaling up, transition to a continuous-flow reactor. Continuous-flow chemistry minimizes the residence time of the sensitive isocyanate at elevated temperatures and prevents the dangerous accumulation of the energetic acyl azide intermediate, drastically improving yields and safety[3].

Q: I see complete conversion to the isocyanate during the reaction, but my isolated yield after rotary evaporation is less than 30%. Where is my product going? Causality: You are likely polymerizing your product during concentration. 3-Isocyanato-5-methoxy-1H-indole is highly reactive. As the solvent is removed and the concentration increases, intermolecular nucleophilic attack between the electron-rich indole rings and the electrophilic isocyanate groups accelerates, leading to oligomerization. Solution: Do not isolate the free isocyanate. Treat it as a transient intermediate. Perform a "one-pot" trapping by adding your target nucleophile (amine or alcohol) directly to the reaction mixture once the rearrangement is complete[1].

Standard Operating Procedure: One-Pot Synthesis and Trapping

This protocol utilizes a self-validating system to ensure the highly reactive intermediate is handled correctly without exposing it to degradation via sampling or isolation.

Objective: Synthesize and utilize 3-isocyanato-5-methoxy-1H-indole without isolating the intermediate. Materials: 5-Methoxy-1H-indole-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N), Anhydrous THF (Karl Fischer < 50 ppm).

Step 1: Azidation (Acyl Azide Formation)

  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an Argon inlet.

  • Suspend 5-methoxy-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous THF to create a 0.2 M solution.

  • Add Et₃N (1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Dropwise add DPPA (1.1 eq) over 15 minutes. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

Step 2: Curtius Rearrangement (Isocyanate Formation)

  • Heat the reaction mixture to 65 °C.

  • Self-Validation Check: Do not rely on LC-MS for this step, as the isocyanate will react with the LC eluent (water/MeOH) and give a false reading of amine/urea. Instead, use an FT-IR spectrometer (preferably an in situ ReactIR probe). The protocol is self-validating when the sharp acyl azide stretch (~2140 cm⁻¹) completely disappears and is replaced by the distinct isocyanate cumulative double-bond stretch (~2260 cm⁻¹).

  • Maintain 65 °C for 2–3 hours until gas evolution (N₂ bubbles) completely ceases and the IR shift is complete.

Step 3: In Situ Trapping

  • Cool the mixture to room temperature.

  • Add the desired anhydrous nucleophile (e.g., an amine for urea formation or an alcohol for carbamate formation) directly to the flask.

  • Stir for 2 hours, then quench with saturated aqueous NaHCO₃ and extract with EtOAc. Proceed with standard silica gel chromatography.

Quantitative Yield Analysis

The following table summarizes expected yields and primary failure modes based on reaction conditions. Use this data to benchmark your experimental results.

Reaction ModeSolventTemp (°C)Moisture Level (ppm)Yield (Trapped Product)Primary Impurity / Failure Mode
Batch (Optimized) THF65< 5075–82%Symmetric Urea (<5%)
Batch (Wet) THF65> 500< 30%Symmetric Urea (>60%)
Batch (Overheating) Toluene110< 5040–50%Indole Oligomers / Tars
Continuous Flow THF80< 5088–95%None (Clean conversion)

Sources

Optimization

Troubleshooting solubility issues with 3-isocyanato-5-methoxy-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in optimizing their workflows. A recurring support ticket we receive i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in optimizing their workflows. A recurring support ticket we receive involves apparent "insolubility" when preparing stock solutions of 3-isocyanato-5-methoxy-1H-indole .

In over 90% of these cases, the issue is not a thermodynamic solubility limit, but rather a rapid, moisture-induced chemical degradation. This guide is designed to provide you with the mechanistic causality behind these issues, targeted troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Part 1: The "Solubility" Illusion (Mechanistic Causality)

When researchers observe a white, cloudy precipitate after attempting to dissolve 3-isocyanato-5-methoxy-1H-indole, they often incorrectly conclude that the compound is insoluble. The causality behind this phenomenon is rooted in the extreme electrophilicity of the isocyanate (-N=C=O) carbon.

If the solvent contains even trace amounts of water (or if a protic solvent like methanol is used), the following degradation cascade occurs[1]:

  • Nucleophilic Attack: A water molecule attacks the electrophilic isocyanate carbon, forming an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decarboxylates (releasing CO₂ gas) to yield 5-methoxy-1H-indol-3-amine.

  • Urea Formation: This newly formed amine is a strong nucleophile. It immediately attacks another unreacted molecule of 3-isocyanato-5-methoxy-1H-indole.

  • Precipitation: The resulting product is a symmetric urea (1,3-bis(5-methoxy-1H-indol-3-yl)urea). Ureas possess exceptionally high lattice energies due to extensive intermolecular hydrogen bonding, making them highly insoluble in almost all organic solvents.

The Takeaway: The precipitate is not your starting material; it is a destroyed, polymerized byproduct. To preserve solubility, you must preserve chemical stability by strictly avoiding protic and hygroscopic conditions[2].

Part 2: Troubleshooting Guide & FAQs

Q1: I attempted to dissolve 3-isocyanato-5-methoxy-1H-indole in methanol, but a precipitate formed almost immediately. Is the compound insoluble in polar solvents? Answer: The precipitate is a degradation product, not your intact starting material. When exposed to polar protic solvents like methanol, the solvent acts as a nucleophile, attacking the isocyanate to form a methyl carbamate (urethane)[1]. To maintain both solubility and chemical integrity, you must use strictly anhydrous, polar aprotic solvents[2].

Q2: Which solvents are optimal for preparing stock solutions of this compound? Answer: The ideal solvents are anhydrous, polar aprotic solvents that lack nucleophilic properties. Dichloromethane (DCM), tetrahydrofuran (THF), and 1,2-dichloroethane (DCE) are excellent choices. Literature demonstrates that synthetic reactions involving indole isocyanates achieve the highest stability and yield in halogenated solvent mixtures like DCE-hexane[3]. Avoid alcohols, primary/secondary amines, and unpurified ethers that may contain water or peroxides.

Q3: I am using anhydrous DMSO, but I still observe gradual cloudiness over 2-4 hours. Why? Answer: While DMSO is a polar aprotic solvent, it is notoriously hygroscopic. Every time the bottle is opened, it absorbs atmospheric moisture. Even ppm levels of water will trigger the urea-formation cascade described above. For long-term stock solutions, anhydrous THF or DCM stored over activated 3Å molecular sieves is vastly superior to DMSO.

Q4: How should I properly store the bulk powder to prevent solubility issues in future experiments? Answer: The compound must be stored at -20°C under a strictly inert atmosphere (argon or dry nitrogen). Before opening the vial, you must allow it to warm to room temperature in a desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining its future solubility.

Part 3: Quantitative Data & Solvent Compatibility

The following matrix summarizes the solvation capacity and kinetic stability of 3-isocyanato-5-methoxy-1H-indole across various standard laboratory solvents.

Table 1: Solvent Compatibility and Stability Matrix

SolventClassificationMoisture ToleranceSolvation CapacityEstimated Half-Life (25°C)Recommendation
Methanol (MeOH) Polar ProticN/A (Reacts)Poor (Forms Carbamate)< 5 minutesDO NOT USE
Water / Buffers Polar ProticN/A (Reacts)Poor (Forms Urea)< 1 minuteDO NOT USE
DMSO Polar AproticVery LowHigh~2-4 hours (if wet)Use immediately; do not store
Tetrahydrofuran (THF) Polar AproticLowHigh> 48 hours (Anhydrous)OPTIMAL (Store over sieves)
Dichloromethane (DCM) Non-polar AproticLowHigh> 48 hours (Anhydrous)OPTIMAL
Toluene Non-polar AproticModerateModerate> 72 hours (Anhydrous)Good for high-temp reactions

Part 4: Experimental Protocols

Protocol: Preparation of a Self-Validating Anhydrous Stock Solution This protocol is designed as a self-validating system. The optical clarity of the final solution serves as a direct, real-time indicator of solvent integrity and protocol success.

Step 1: Vessel Preparation Flame-dry a borosilicate glass vial equipped with a PTFE-lined septum cap under vacuum. Backfill the vial with dry Argon gas.

Step 2: Solvent Drying Dispense anhydrous THF (HPLC grade, <50 ppm H₂O) via syringe into a secondary septum-capped vial containing freshly activated 3Å molecular sieves. Let it stand for at least 24 hours prior to use.

Step 3: Thermal Equilibration Remove the sealed vial of 3-isocyanato-5-methoxy-1H-indole from the -20°C freezer. Place it in a desiccator and allow it to reach ambient temperature (approx. 30 minutes). Causality note: This prevents atmospheric water from condensing on the cold powder.

Step 4: Weighing & Transfer Rapidly weigh the required mass in a glove box or under a continuous stream of Argon to minimize atmospheric exposure.

Step 5: Dissolution Inject the dried THF into the vial containing the indole isocyanate using a gas-tight syringe. Swirl gently. Do not vortex vigorously, as this can introduce micro-bubbles from ambient air if the septum seal is imperfect.

Step 6: System Validation Observe the solution for 15 minutes at room temperature.

  • Pass: The solution remains completely optically clear. The protocol is successful.

  • Fail: A fine, white suspension appears. Your system has failed the moisture threshold, and the concentration of your active isocyanate is compromised. Discard the solution and repeat with fresh, strictly anhydrous solvent.

Part 5: Diagnostic Workflow

Use the following logical workflow to instantly diagnose whether your issue is a true solubility limit or a chemical degradation event.

TroubleshootingWorkflow Start Observation: Precipitate forms upon adding solvent CheckSolvent Is the solvent Protic or Hygroscopic? (e.g., MeOH, wet DMSO) Start->CheckSolvent Urea Diagnosis: Chemical Degradation (Urea/Carbamate Formation) Not a solubility issue CheckSolvent->Urea Yes (Protic/Wet) TrueInsol Diagnosis: True Solubility Limit or Concentration Too High CheckSolvent->TrueInsol No (Anhydrous Aprotic) Action1 Action: Discard solution. Switch to anhydrous, aprotic solvent over sieves. Urea->Action1 Action2 Action: Increase solvent volume or apply gentle heating (<40°C). TrueInsol->Action2

Workflow for diagnosing and resolving apparent solubility issues with indole isocyanates.

Part 6: References

  • Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides Source: Atmospheric Chemistry and Physics (Copernicus / NOAA) URL:[Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Troubleshooting

Optimizing reaction temperature for 3-isocyanato-5-methoxy-1H-indole

Welcome to the Technical Support Center for 3-isocyanato-5-methoxy-1H-indole [1]. This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate reaction conditions in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-isocyanato-5-methoxy-1H-indole [1]. This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate reaction conditions involving this highly reactive bifunctional building block.

By synthesizing thermodynamic principles with real-time spectroscopic validation, this guide provides a self-correcting framework to maximize yield and eliminate common by-products.

Pathway Visualization

G Start 3-isocyanato-5-methoxy-1H-indole (Reactive Electrophile) LowTemp Low Temp (< 20°C) Start->LowTemp Cooling OptTemp Optimal Temp (20 - 60°C) Start->OptTemp Controlled Heating HighTemp High Temp (> 80°C) Start->HighTemp Overheating Incomplete Sluggish Kinetics Incomplete Conversion LowTemp->Incomplete Activation Energy Not Met Desired High Yield Urethane / Urea OptTemp->Desired Nucleophilic Addition SideReact Dimerization (Uretdione) Allophanate Formation HighTemp->SideReact Thermal Cycloaddition IndoleReact Indole N-H Cross-Reactivity HighTemp->IndoleReact Unprotected NH Attack

Fig 1: Temperature-dependent reaction pathways of 3-isocyanato-5-methoxy-1H-indole.

Troubleshooting & FAQs

Q1: Why is temperature optimization uniquely challenging for 3-isocyanato-5-methoxy-1H-indole? A1: This compound possesses competing reactive sites. While the isocyanate (-NCO) group is highly electrophilic, the indole nitrogen (if unprotected) acts as a nucleophile. The 5-methoxy group donates electron density into the indole ring, further amplifying this nucleophilicity[2]. If the reaction temperature exceeds 80°C, the thermal energy breaches the activation barrier for side reactions, leading to thermal cycloaddition (dimerization into uretdiones) or uncontrolled cross-reactivity with the indole N-H[3],[4].

Q2: What is the recommended temperature range for reacting this compound with primary amines vs. alcohols? A2:

  • Amines (Urea Formation): Isocyanate-amine condensations have very low activation energies and are highly exothermic. These should be conducted strictly between 0°C and 25°C to prevent thermal runaway and preserve functional group tolerance[2].

  • Alcohols (Urethane Formation): Alcohols are weaker nucleophiles. This reaction requires moderate heating (40°C to 60°C ) and often a catalyst (e.g., dibutyltin dilaurate). Exceeding 80°C to force a sluggish alcohol reaction will instead promote allophanate branching and dimerization[5],[3].

Q3: During my reaction at 70°C, I observed a sudden loss of the NCO peak at 2260 cm⁻¹ in FTIR, but my desired product yield is low. What happened? A3: A rapid drop in the NCO signal without corresponding product formation indicates the isocyanate is being consumed by side pathways. If trace moisture is present, the isocyanate reacts with water to form an unstable carbamic acid, which immediately decomposes into an amine and CO₂ gas. This newly formed amine rapidly consumes another equivalent of your isocyanate to form an unwanted symmetrical urea[6],[7]. Alternatively, prolonged heating promotes[2+2] cycloaddition, converting the isocyanate into a diazetidine-2,4-dione (uretdione) dimer[4].

Q4: How do I distinguish between thermal dimerization and moisture-induced urea formation? A4: Look for physical and spectroscopic evidence. Moisture-induced urea formation generates CO₂ gas (visible bubbling/foaming) and often yields a hazy, insoluble polyurea precipitate[7]. Spectroscopically, uretdione dimers exhibit a distinct carbonyl stretch around 1760–1780 cm⁻¹, whereas urea carbonyls appear at lower frequencies, typically around 1630–1690 cm⁻¹[3],[7].

Quantitative Data: Temperature vs. Reaction Kinetics

Temperature RangePrimary Kinetic OutcomeDominant Side ReactionsRecommended Application
< 0°C Sluggish to dormantNoneHighly reactive aliphatic amines
0°C – 25°C Moderate to FastTrace urea (if moisture is present)Standard amine couplings[2]
40°C – 60°C Optimal for AlcoholsMinor dimerizationUrethane synthesis (with catalyst)
> 80°C Rapid NCO consumptionUretdione, Allophanate, Indole N-H attackBlocked isocyanate synthesis[5],[3]

Self-Validating Experimental Protocol: Optimized Urethane Synthesis

To guarantee scientific integrity, this protocol is designed as a self-validating system . By integrating in-situ Fourier Transform Infrared (FTIR) spectroscopy, you establish a causal link between your experimental actions and the chemical state of the reaction, ensuring you do not proceed to the next step if a failure condition is met.

Step 1: Rigorous Moisture Control (Validation Checkpoint 1)

  • Action: Dry your solvent (e.g., THF or DCM) over activated 4Å molecular sieves for 24 hours. Add your alcohol nucleophile to the solvent.

  • Causality: Water is a potent nucleophile that outcompetes alcohols for the isocyanate[6]. Removing it prevents the carbamic acid degradation pathway.

  • Validation: Take a background FTIR spectrum of the mixture. Ensure there is absolutely no broad -OH stretch in the 3200–3500 cm⁻¹ region associated with water before proceeding[7].

Step 2: Reagent Addition at Controlled Temperature

  • Action: Cool the reaction vessel to 20°C. Slowly add 3-isocyanato-5-methoxy-1H-indole via a dropping funnel over 15 minutes.

  • Causality: Adding the electrophile at ambient temperature dissipates any initial heat of mixing and prevents localized thermal spikes that could trigger immediate dimerization[4].

Step 3: Catalytic Heating (Validation Checkpoint 2)

  • Action: Add 0.1 mol% DBTDL catalyst and gently heat the reaction to 50°C.

  • Causality: 50°C provides sufficient kinetic energy for the alcohol's nucleophilic attack on the isocyanate carbon while remaining safely below the 80°C threshold where allophanate formation and uretdione dimerization dominate[3].

Step 4: In-situ Spectroscopic Validation

  • Action: Monitor the reaction continuously via FTIR.

  • Causality & Validation: The reaction is complete and successful only when you observe the complete disappearance of the characteristic isocyanate peak at 2250–2275 cm⁻¹ and the simultaneous appearance of the urethane carbonyl peak at 1700–1730 cm⁻¹ [7]. If a peak appears at 1650 cm⁻¹ (urea) or 1770 cm⁻¹ (uretdione), immediately halt heating to prevent further side-product cascading.

References

  • PubChem - 3-isocyanato-5-methoxy-1H-indole (CID 83915351). Available at:[Link]

  • National Institutes of Health (PMC) - Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Available at:[Link]

  • Patsnap Eureka - Technical Insights into Isocyanate Reaction Pathways. Available at: [Link]

  • ResearchGate - Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer. Available at:[Link]

  • Semantic Scholar - An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-isocyanato-5-methoxy-1H-indole

Welcome to the technical support center for 3-isocyanato-5-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-isocyanato-5-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of this highly reactive intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your material.

The core challenge in handling 3-isocyanato-5-methoxy-1H-indole lies in the dual reactivity of the indole nucleus and the isocyanate group. The isocyanate moiety is a powerful electrophile, highly susceptible to reaction with nucleophiles, including water, alcohols, and even the silanol groups on standard silica gel.[1] This guide provides strategies to mitigate these challenges.

Safety First: Handling Isocyanates

Before any experimental work, it is critical to understand the hazards associated with isocyanates.

  • Toxicity and Sensitization: Isocyanates are toxic, and even low-level exposure can cause respiratory and skin sensitization, leading to allergic reactions, asthma, and other breathing difficulties.[2][3] The threshold limit value (TLV) for many isocyanates is extremely low, often around 0.005 ppm for an 8-hour workday.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[4] Mandatory PPE includes:

    • Full-body covering (lab coat or chemical-resistant suit).

    • Chemical-resistant gloves (nitrile or butyl gloves are recommended; thin latex gloves are unsuitable).[4]

    • Safety goggles or a face shield.[5]

    • A properly fitted respirator with an organic vapor cartridge may be necessary depending on the scale and operation.[2][4]

  • Spill Management: In case of a spill, use an inert absorbent material like sand or vermiculite for containment.[2] Scoop the material into a container but do not seal it tightly , as reaction with atmospheric moisture can release CO₂ gas and lead to pressure buildup.[2] The container should be stored in a well-ventilated area pending proper disposal.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-isocyanato-5-methoxy-1H-indole?

A1: The main difficulties stem from the high reactivity of the isocyanate group. Key challenges include:

  • Hydrolysis: The isocyanate group reacts readily with water (including atmospheric moisture) to form an unstable carbamic acid, which decarboxylates to form 5-methoxy-1H-indol-3-amine. This amine byproduct can then react with another molecule of the starting isocyanate to form a highly insoluble and difficult-to-remove N,N'-bis(5-methoxy-1H-indol-3-yl)urea impurity.[1][6]

  • Reaction with Stationary Phase: Standard silica gel is acidic and has surface silanol (-OH) groups that are nucleophilic. These can react with the isocyanate, causing decomposition, significant loss of product, and streaking during column chromatography.[7][8]

  • Thermal Instability: Like many isocyanates, this compound may be susceptible to thermal stress, potentially leading to polymerization at elevated temperatures.[2]

Q2: What are the most likely impurities in my crude sample?

A2: Besides unreacted starting materials, the most common impurities are byproducts of degradation and side reactions:

  • Symmetrical Urea: The N,N'-bis(5-methoxy-1H-indol-3-yl)urea formed from hydrolysis is a very common impurity.

  • Polymeric Materials: Formed from self-polymerization, especially if the crude material was exposed to heat.[2]

  • Synthesis-Specific Byproducts: Depending on the synthetic route, other impurities may be present. For example, syntheses analogous to the Fischer indole synthesis using HCl can introduce chlorinated byproducts.[9]

Q3: How should I properly store the purified 3-isocyanato-5-methoxy-1H-indole?

A3: Strict storage conditions are essential to maintain purity. The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to rigorously exclude moisture.[6] Store in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[2] For long-term storage, refrigeration or freezing (-20 °C) is recommended.

Q4: How can I quickly assess the purity of my purified fractions?

A4:

  • Thin-Layer Chromatography (TLC): Use anhydrous solvents and run the plate quickly. Visualize under UV light (254 nm), as indole derivatives are typically UV-active.[8] Be aware that streaking can indicate decomposition on the silica plate.

  • Infrared (IR) Spectroscopy: This is an excellent technique for confirming the presence of the isocyanate group. Look for the strong, characteristic -N=C=O stretch, typically appearing around 2250-2275 cm⁻¹. The disappearance of this peak indicates complete degradation.

  • ¹H NMR Spectroscopy: Dissolve the sample in a dry deuterated solvent (e.g., CDCl₃ or Acetone-d₆) immediately before analysis. The presence of broad urea N-H signals or the appearance of new aromatic signals can indicate impurity formation.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem 1: My compound is decomposing during column chromatography on silica gel. My TLC shows a streak from the baseline to the solvent front.

  • Causality: The isocyanate group is reacting with the nucleophilic silanol groups on the surface of the silica gel. This covalently binds your product to the stationary phase or catalyzes its degradation, leading to streaking and very low recovery.[8]

  • Solution 1 (Recommended): Avoid Column Chromatography. The best approach is to use a purification method that does not involve silica gel. Recrystallization is the preferred method for this compound if it is a solid.

  • Solution 2 (If Chromatography is Unavoidable): Use a Deactivated Stationary Phase. If you must use chromatography, prepare a "deactivated" silica plug. This is done by pre-eluting the column with the chosen mobile phase containing a small amount of a non-nucleophilic scavenger or by using commercially available deactivated silica. However, this is a high-risk strategy. A better alternative is a rapid filtration through a short plug of silica using a non-polar, anhydrous solvent system (e.g., Hexane/Dichloromethane) to remove baseline impurities, accepting that some product loss may occur.

  • Solution 3: Use an Alternative Stationary Phase. Consider using a less reactive stationary phase like neutral alumina, though compatibility must be tested on a small scale first.

Problem 2: My purified product looks clean by ¹H NMR right after purification, but a white precipitate forms after a day or two in solution or upon storage.

  • Causality: This is the classic sign of urea byproduct formation. Trace amounts of moisture are reacting with your isocyanate to form the corresponding amine, which then rapidly reacts with the remaining isocyanate to produce the insoluble symmetrical urea.[1]

  • Solution 1: Rigorous Anhydrous Technique. Ensure all your solvents, glassware, and storage vials are scrupulously dried before use. Purge containers with an inert gas like argon or nitrogen before sealing.

  • Solution 2: Filter and Re-evaluate. The urea byproduct is often poorly soluble in common organic solvents like dichloromethane or ethyl acetate. You can often remove it by dissolving the sample in a minimal amount of dry solvent and filtering off the insoluble solid. The filtrate should be used immediately.

  • Solution 3: Derivatize for Storage. If the isocyanate is an intermediate that will be used in a subsequent reaction with a nucleophile (e.g., an alcohol or amine), consider generating it and using it immediately in situ without purification, or converting it to a more stable derivative if long-term storage is required.

Problem 3: My yield is very low after recrystallization.

  • Causality: This issue is typically related to the choice and volume of the recrystallization solvent. Either the compound is too soluble in the cold solvent, or too much solvent was used.[7]

  • Solution 1: Optimize Solvent System. The ideal solvent is one in which the crude product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test a range of anhydrous solvents (see Table 1).

  • Solution 2: Use a Co-solvent (Anti-solvent) System. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at elevated temperature until the solution just becomes cloudy. Allow it to cool slowly to induce crystallization.[7]

  • Solution 3: Minimize Transfer Steps. Every transfer of the solution from one flask to another can result in product loss. Plan your procedure to minimize these steps.

Solvent System Polarity Comments & Rationale
TolueneLowGood for many aromatic compounds. Ensure anhydrous grade is used.
Dichloromethane / HexaneTunableA co-solvent system. Dissolve in minimal hot DCM, then add hexane as the anti-solvent. Both must be anhydrous.
Ethyl Acetate / HexaneTunableA common system for moderately polar compounds. Ensure both solvents are dry.
Diethyl EtherLowHigh volatility requires care, but can be effective. Must be anhydrous.
Aqueous or alcohol-based solvents (e.g., ethanol, methanol, isopropanol) are completely unsuitable as they will react with the isocyanate group.

Visualized Workflows and Pathways

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start -> is_solid; is_solid -> recrystallize [label="Yes"]; is_solid -> is_oily [label="No"]; is_oily -> silica_plug; silica_plug -> warning [style=dashed]; warning -> check_purity; recrystallize -> check_purity; check_purity -> pure [label="Yes"]; check_purity -> impure [label="No"]; impure -> troubleshoot_xtal; } dot Caption: Decision tree for selecting a purification method.

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} dot Caption: Primary degradation pathway via reaction with water.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is the most highly recommended method for purifying solid 3-isocyanato-5-methoxy-1H-indole.

  • Solvent Selection: On a microscale, test the solubility of ~10-20 mg of crude material in 0.5 mL of various anhydrous solvents (e.g., toluene, diethyl ether, dichloromethane). Find a solvent that requires heating to fully dissolve the material and in which crystals form upon cooling.

  • Dissolution: Place the crude material in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of the chosen hot anhydrous solvent required to fully dissolve the solid. Keep the solution at or near boiling.

  • Decolorization (Optional): If the solution is highly colored, you may add a very small amount of activated carbon. Boil for another 1-2 minutes, then perform a hot filtration through a pre-warmed filter funnel to remove the carbon.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. It is critical to wash the crystals sparingly with a small amount of ice-cold, fresh anhydrous solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. Do not use an oven, as this can cause thermal decomposition.[10]

Protocol 2: Purity Assessment by Derivatization and LC Analysis

Since direct analysis of the isocyanate can be challenging, converting it to a stable derivative allows for reliable quantification and purity assessment by techniques like HPLC or LC-MS.[11]

  • Sample Preparation: Accurately weigh approximately 5 mg of your purified 3-isocyanato-5-methoxy-1H-indole into a vial.

  • Derivatization: Prepare a solution of a derivatizing agent, such as di-n-butylamine or 1-(2-pyridyl)piperazine (1-2PP), in an anhydrous solvent like acetonitrile.[11][12] Add a molar excess (e.g., 1.5 equivalents) of this solution to the vial containing your compound. The reaction to form the stable urea derivative is typically very fast.

  • Analysis: Dilute the resulting solution to an appropriate concentration and analyze by reversed-phase HPLC with UV detection. The indole chromophore should be readily detectable. The purity of the isocyanate can be determined from the relative peak area of the urea derivative compared to any impurity peaks.

References

  • Transports Canada. (2025, August 11). Isocyanates – A family of chemicals.
  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES.
  • Corbett, E. Safety aspects of handling isocyanates in urethane foam production. IChemE.
  • Unknown Author. Liquid Chromatographic Determinati~n of Residual Isocyanate Monomers in Plastics Intended for Fo1d Contact Use. Source Not Specified.
  • Unknown Author. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Source Not Specified.
  • Unknown Author. 1.0 RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE Accidental risk involves the occurrence or potential occurrence of some accident. Source Not Specified.
  • SafeWork NSW. Isocyanates technical fact sheet.
  • Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography. Journal of Chromatography A, 537(1-2), 357-364.
  • Unknown Author. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. ijarsct.
  • BenchChem. Purification techniques for indole aldehydes.
  • BenchChem. Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • BenchChem. A Researcher's Guide to Quantifying Isocyanate Conversion in Chemical Reactions.
  • BenchChem. Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • BenchChem. Technical Support Center: Synthesis of 5-Methoxyindoles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Isocyanato-5-methoxy-1H-indole Synthesis &amp; Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the derivatization of indole-3-isocyanates. The molecule —3-isocyanato-5-methoxy-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the derivatization of indole-3-isocyanates. The molecule —3-isocyanato-5-methoxy-1H-indole —presents a unique triad of reactivity challenges: a highly electrophilic isocyanate group, an electron-rich 5-methoxyindole core, and an unprotected, potentially reactive N1-H position.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind common side reactions, provide self-validating experimental protocols, and establish a framework for reliable, high-yield synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During my reaction, I observe the rapid formation of an insoluble white precipitate, and my target yield is extremely low. What is happening? A1: You are observing the formation of a symmetrical urea byproduct, which is the most notorious side reaction in isocyanate chemistry[1]. Isocyanates are exquisitely sensitive to trace moisture. If water enters your reaction, it attacks the 3-isocyanato-5-methoxy-1H-indole to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (losing CO₂) to yield 3-amino-5-methoxy-1H-indole[2]. Because primary amines are significantly more nucleophilic than alcohols or water, this newly formed amine instantly attacks an unreacted isocyanate molecule, forming a highly insoluble bis(5-methoxy-1H-indol-3-yl)urea[1]. Causality Check: The presence of bubbling (CO₂ evolution) prior to the addition of your target nucleophile is a definitive diagnostic sign of this hydrolysis pathway[1].

Q2: Does the unprotected indole nitrogen (N1-H) interfere with the isocyanate group? A2: Yes, but strictly under specific conditions. The indole N1-H is generally poorly nucleophilic because its lone pair is delocalized into the aromatic π -system. However, the presence of strong bases (often used as acid scavengers) can deprotonate N1. The resulting indolyl anion is highly nucleophilic and will attack the isocyanate of a neighboring molecule, leading to oligomerization. Furthermore, the 5-methoxy group donates electron density into the ring, making the C2 position susceptible to electrophilic aromatic substitution if the isocyanate is activated. Solution: Avoid strong bases. If a base is required (e.g., triethylamine for a Curtius rearrangement), control the stoichiometry strictly to 1.0 – 1.1 equivalents.

Q3: I tried to isolate the 3-isocyanato-5-methoxy-1H-indole via column chromatography, but I recovered a complex mixture of oligomers. Why? A3: Isocyanates are prone to self-condensation, forming uretdiones (dimers) or isocyanurates (trimers) when concentrated or exposed to Lewis acidic sites like silica gel. Isolation of this specific electron-rich indole isocyanate is highly discouraged. The standard and most reliable method is to generate it in situ via the Curtius rearrangement of the corresponding acyl azide and trap it immediately with your target nucleophile[3].

Section 2: Reaction Pathway Visualizations

To understand the competing pathways, review the mechanistic logic below. The diagram highlights how trace moisture hijacks the reaction cascade.

SideReactions Iso 3-Isocyanato-5-methoxy-1H-indole H2O Trace Moisture (H2O) Iso->H2O Hydrolysis (Fast) Urea Symmetrical Urea Byproduct Iso->Urea Side Reaction Nu Target Nucleophile (R-NH2 / R-OH) Iso->Nu Controlled Addition Amine 3-Amino-5-methoxy-1H-indole H2O->Amine -CO2 Amine->Iso Nucleophilic Attack (Very Fast) Target Desired Urea/Carbamate Product Nu->Target Desired Pathway

Competing pathways: Moisture-driven symmetrical urea formation vs. desired nucleophilic trapping.

Section 3: Quantitative Condition Optimization

Selecting the right parameters is critical to suppressing side reactions. The table below summarizes the quantitative impact of various conditions on product distribution, based on standard Curtius rearrangement trapping profiles.

Reaction ConditionTarget Product Yield (%)Symmetrical Urea (%)Dimer/Oligomer (%)Recommended Action
Standard Grade Solvent (No MS) < 30%> 60%~ 10%Avoid. Trace water destroys the isocyanate.
Anhydrous Solvent + 4Å MS 85 - 95%< 5%< 5%Optimal. Molecular sieves (MS) scavenge trace H₂O.
Excess Base (>2.0 eq Et₃N) 40 - 50%< 5%> 45%Avoid. Triggers N1-H deprotonation and oligomerization.
Isolation of Isocyanate (Silica) < 10%Variable> 80%Avoid. Silica catalyzes dimerization/trimerization.

Section 4: Self-Validating Experimental Protocol

To bypass the instability of 3-isocyanato-5-methoxy-1H-indole, we utilize a one-pot Curtius rearrangement[4]. The thermal decomposition of the acyl azide occurs in a concerted process, avoiding discrete high-energy nitrene intermediates[3], and directly yields the isocyanate, which is instantly trapped.

Protocol: In Situ Generation and Trapping via Curtius Rearrangement

Self-Validation Principle: This protocol uses nitrogen gas (N₂) evolution as an internal kinetic indicator. The reaction is complete when bubbling ceases.

Reagents:

  • 5-Methoxy-1H-indole-3-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq) - Strictly anhydrous

  • Target Nucleophile (Amine or Alcohol) (1.2 eq)

  • Anhydrous Toluene (dried over 4Å molecular sieves)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Maintain a positive pressure of dry N₂ throughout the procedure to prevent atmospheric moisture ingress[1].

  • Acyl Azide Formation: Suspend 5-methoxy-1H-indole-3-carboxylic acid in anhydrous toluene (0.1 M). Add Et₃N (1.1 eq) and stir for 10 minutes at room temperature to form the carboxylate salt. Dropwise add DPPA (1.1 eq). Stir for 2 hours at room temperature.

    • Validation Check: TLC analysis should show complete consumption of the baseline carboxylic acid and the formation of a less polar acyl azide spot.

  • Curtius Rearrangement & Trapping: Add the target nucleophile (1.2 eq) directly to the reaction mixture. Slowly heat the mixture to 80 °C.

    • Validation Check: As the temperature approaches 65-70 °C, you will observe steady bubbling. This is the N₂ gas extruded during the rearrangement[4].

  • Completion: Maintain heating at 80 °C until gas evolution completely ceases (typically 2-4 hours). The cessation of bubbles is your self-validating indicator that the isocyanate has been fully generated and consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

CurtiusWorkflow Acid 5-Methoxy-1H-indole-3-carboxylic acid Azide Acyl Azide Intermediate Acid->Azide DPPA, Et3N, RT Iso Isocyanate Intermediate Azide->Iso Heat (80°C) -N2 (Curtius) Trap In Situ Trapping (Nucleophile) Iso->Trap Immediate Reaction (Avoids Dimerization) Product Final Functionalized Indole Trap->Product High Yield

One-pot Curtius rearrangement workflow ensuring immediate trapping of the reactive isocyanate.

Section 5: Analytical Validation

How do you know your synthesis was successful and free of side reactions?

  • Infrared (IR) Spectroscopy: If you suspect unreacted isocyanate is lingering, check for a strong, sharp absorption band between 2250 and 2270 cm⁻¹[5]. The complete absence of this peak confirms total consumption.

  • Mass Spectrometry (LC-MS): The symmetrical urea byproduct will have an m/z corresponding to [2M−42]+ (where M is the mass of the isocyanate, accounting for the loss of CO₂ and addition of the amine). For 3-isocyanato-5-methoxy-1H-indole (MW ~188), the urea byproduct will appear at m/z ~351.

  • NMR Spectroscopy: In ¹H NMR, the symmetrical urea will show a highly symmetric spectrum, often with a broad, downfield urea N-H singlet (~8.0 - 9.0 ppm) integrating to 2H, distinct from the indole N1-H peak (>10.0 ppm).

References
  • Title: Curtius rearrangement - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Hofmann and Curtius Rearrangements Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis and characterization of hyperbranched poly(urea-urethane)s Source: Qucosa - TU Dresden URL: [Link]

Sources

Optimization

Overcoming steric hindrance with 3-isocyanato-5-methoxy-1H-indole

Welcome to the technical support center for 3-isocyanato-5-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-isocyanato-5-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing this versatile indole intermediate. Our goal is to empower you to overcome common experimental challenges, particularly those related to steric hindrance, and to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity considerations for 3-isocyanato-5-methoxy-1H-indole?

A1: The reactivity of 3-isocyanato-5-methoxy-1H-indole is governed by two main functional groups: the highly electrophilic isocyanate group at the C3 position and the electron-rich indole nucleus, which is further activated by the electron-donating methoxy group at the C5 position.[1][2] The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and even water.[3][4] The indole ring itself can participate in various reactions, but the primary focus for this molecule is typically the chemistry of the isocyanate group.

Q2: How does the substitution pattern of 3-isocyanato-5-methoxy-1H-indole influence its reactivity, particularly concerning steric hindrance?

A2: The placement of the isocyanate group at the C3 position and the methoxy group at the C5 position has significant implications for reactivity. While the methoxy group enhances the nucleophilicity of the indole ring, the isocyanate at C3 can present steric challenges depending on the incoming nucleophile and the reaction conditions. Bulky nucleophiles may experience hindered approach to the electrophilic carbon of the in the isocyanate.[5][6][7]

Q3: What are the most common side reactions to be aware of when working with 3-isocyanato-5-methoxy-1H-indole?

A3: The most prevalent side reaction is the reaction of the isocyanate with water, which leads to the formation of an unstable carbamic acid that decarboxylates to form a primary amine. This amine can then react with another molecule of the isocyanate to form a disubstituted urea impurity. This is often observed as a white, insoluble solid in the reaction mixture. Another potential side reaction is the self-polymerization or trimerization of the isocyanate, especially at elevated temperatures or in the presence of certain catalysts.[3]

Troubleshooting Guide: Overcoming Steric Hindrance

This guide addresses specific issues you may encounter during your experiments with 3-isocyanato-5-methoxy-1H-indole, with a focus on overcoming steric hindrance.

Issue 1: Low or No Reaction with a Sterically Demanding Nucleophile

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 3-isocyanato-5-methoxy-1H-indole and the starting nucleophile.

  • The desired product is formed in very low yield, or not at all.

Probable Cause: Steric repulsion between the bulky nucleophile and the indole ring is preventing the nucleophile from attacking the isocyanate carbon. The compact transition state required for the reaction is energetically unfavorable.[7]

Solutions & Optimization Strategies:

  • Catalyst Selection: The use of a suitable catalyst is crucial. Lewis acid catalysts, such as boron trichloride (BCl₃), have been shown to be highly effective in promoting the N-carboxamidation of indoles, including 5-methoxy-1H-indole, with isocyanates, affording excellent yields.[8][9] Lewis acids can activate the isocyanate group, making it more electrophilic and facilitating the attack by the nucleophile. Organometallic catalysts, like dibutyltin dilaurate, are also commonly used for isocyanate reactions, though their effectiveness with sterically hindered systems should be empirically determined.[3][10]

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously, as higher temperatures can also promote side reactions like trimerization of the isocyanate.[3] A systematic temperature screen is recommended.

  • High-Pressure Conditions: For particularly challenging cases, conducting the reaction under high pressure can be beneficial. High pressure can favor the formation of the more compact transition state, thereby increasing the reaction rate and yield.[7]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or dioxane are generally good choices for isocyanate reactions.

Issue 2: Formation of Urea Byproduct Dominates the Reaction

Symptoms:

  • A significant amount of a white, insoluble precipitate is observed in the reaction vessel.

  • Characterization of the byproduct confirms the presence of a disubstituted urea.

Probable Cause: This is a classic sign of water contamination in your reaction. The isocyanate reacts with water to form an amine, which is often more reactive than the intended nucleophile and quickly reacts with another equivalent of the isocyanate.

Solutions & Optimization Strategies:

  • Rigorous Drying of Reagents and Glassware:

    • Solvents: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

    • Glassware: Oven-dry all glassware overnight at >120 °C or flame-dry under vacuum immediately before use.

    • Reagents: Ensure all starting materials, especially nucleophiles that may be hygroscopic, are thoroughly dried.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen to prevent atmospheric moisture from entering the reaction.

  • Karl Fischer Titration: To ensure the dryness of your reagents and solvents, consider using Karl Fischer titration to quantify the water content.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Reaction with a Sterically Hindered Amine

This protocol is a generalized procedure based on the successful N-carboxamidation of 5-methoxy-1H-indole.[8][9] It should be optimized for your specific substrates.

Materials:

  • 3-isocyanato-5-methoxy-1H-indole

  • Sterically hindered amine (e.g., di-tert-butylamine)

  • Boron trichloride (BCl₃) solution (e.g., 1 M in a suitable solvent)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line and oven-dried glassware

Procedure:

  • Under an inert atmosphere, add 3-isocyanato-5-methoxy-1H-indole (1.0 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DCE (5 mL) to dissolve the indole isocyanate.

  • In a separate Schlenk flask, dissolve the sterically hindered amine (1.1 mmol, 1.1 equiv.) in anhydrous DCE (5 mL).

  • To the solution of the indole isocyanate, slowly add the BCl₃ solution (0.05 mmol, 5 mol%) at room temperature.

  • To this mixture, add the solution of the sterically hindered amine dropwise with vigorous stirring.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Troubleshooting Reaction Parameters

ParameterInitial ConditionOptimization StrategyRationale
Catalyst Loading 5 mol% BCl₃Increase to 10 mol% or screen other Lewis acids (e.g., B(C₆F₅)₃)Higher catalyst loading may be required for very hindered substrates.[8][9]
Temperature 60 °CIncrease in 10 °C increments (e.g., 70 °C, 80 °C)Provides more energy to overcome the activation barrier.
Reaction Time Monitor by TLC/LC-MSExtend reaction time if starting materials are still presentEnsure the reaction has gone to completion.

Visualizing Reaction Pathways

Diagram 1: General Reaction Scheme and Steric Hindrance

G cluster_reactants Reactants cluster_product Desired Product cluster_hindrance Steric Hindrance indole_isocyanate 3-Isocyanato-5-methoxy-1H-indole product Adduct indole_isocyanate->product Reaction hindrance Bulky groups on nucleophile and indole clash indole_isocyanate->hindrance nucleophile Sterically Hindered Nucleophile (Nu-H) nucleophile->product nucleophile->hindrance hindrance->product Inhibits Formation

Caption: Steric clash can inhibit product formation.

Diagram 2: Catalytic Activation to Overcome Steric Hindrance

G indole_isocyanate 3-Isocyanato-5-methoxy-1H-indole activated_complex Activated Isocyanate-Lewis Acid Complex indole_isocyanate->activated_complex lewis_acid Lewis Acid (e.g., BCl3) lewis_acid->activated_complex Coordination product Product activated_complex->product Facilitated Nucleophilic Attack nucleophile Sterically Hindered Nucleophile (Nu-H) nucleophile->product

Caption: Lewis acid activation of the isocyanate.

References

  • Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. ORCA - Cardiff University. [Link]

  • Three-Component Reaction of 3-Arylidene-3H-Indolium Salts, Isocyanides, and Alcohols. PMC. [Link]

  • Synthetic Approaches to 3-(2-Nitroalkyl) Indoles and Their Use to Access Tryptamines and Related Bioactive Compounds. ACS Publications. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC. [Link]

  • Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Nature Communications. [Link]

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank. [Link]

  • Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo[3,4-b]indole Cores. FULIR. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Publishing. [Link]

  • 3-isocyanato-5-methoxy-1H-indole — Chemical Substance Information. NextSDS. [Link]

  • How to overcome Steric Hindrance?. ResearchGate. [Link]

  • Medicinal Chemistry of Isocyanides. ACS Publications. [Link]

  • INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. EXCLI Journal. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. [Link]

  • The Art of Synthesis: Exploring the Applications of 5-Methoxyindole in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • synthesis, reactivity and biological properties of methoxy-activated indoles. DOI. [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Indoles: A Comparative Guide to the Reactivity of 3-Isocyanato-5-methoxy-1H-indole and 5-Methoxyindole

Introduction: The Decisive Role of a C3 Substituent In the landscape of medicinal chemistry and organic synthesis, the indole scaffold is a cornerstone, prized for its prevalence in bioactive natural products and its ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Decisive Role of a C3 Substituent

In the landscape of medicinal chemistry and organic synthesis, the indole scaffold is a cornerstone, prized for its prevalence in bioactive natural products and its versatile chemical handle.[1] However, the reactivity of this privileged heterocycle is not monolithic; it is exquisitely sensitive to the nature of its substituents. This guide provides an in-depth, data-supported comparison between two closely related yet functionally divergent molecules: the classic electron-rich 5-methoxyindole and its highly activated counterpart, 3-isocyanato-5-methoxy-1H-indole .

For the drug development professional, understanding the profound electronic and functional disparity imparted by the C3-isocyanate group is critical. While 5-methoxyindole serves as a nucleophilic building block for constructing complex architectures, 3-isocyanato-5-methoxy-1H-indole acts as a potent electrophilic agent, designed for conjugation and the introduction of specific chemical linkers. This guide will dissect these differences, explaining the causality behind their reactivity and providing actionable experimental protocols for their use.

Part 1: Structural and Electronic Disparity

The fundamental difference between these two molecules lies in the electronic character of the C3 position on the indole ring. This single substitution transforms the indole's chemical personality.

  • 5-Methoxyindole : The indole nucleus is an electron-rich aromatic system.[1] The presence of the methoxy group at the C5 position further enhances the electron density of the bicyclic system through a +M (mesomeric) effect. This electron-donating character is most pronounced at the C3 position, making it the primary site for electrophilic attack.[2][3] It is, in essence, a strong nucleophile.

  • 3-Isocyanato-5-methoxy-1H-indole : The isocyanate group (–N=C=O) is a powerful electron-withdrawing group and a potent electrophile in its own right.[4] Its placement at the C3 position dramatically inverts the electronic properties of the indole ring. It diminishes the nucleophilicity of the pyrrole ring, rendering it far less susceptible to electrophilic attack.[5] The molecule's reactivity is no longer dictated by the indole core but by the highly reactive isocyanate moiety, which readily invites nucleophilic addition.[6][7]

G cluster_0 5-Methoxyindole cluster_1 3-Isocyanato-5-methoxy-1H-indole a Structure: 5-Methoxyindole - Methoxy (+M effect) & Pyrrole N donate electron density. - C3 is highly electron-rich and nucleophilic. b Key Reactive Site: C3 Position (Nucleophile) a->b Primary Reactivity: Electrophilic Aromatic Substitution c Structure: 3-Isocyanato-5-methoxy-1H-indole - Isocyanate (-I, -M effect) withdraws electron density. - Indole ring is deactivated. - Isocyanate carbon is highly electrophilic. d Key Reactive Site: Isocyanate Carbon (Electrophile) c->d Primary Reactivity: Nucleophilic Addition

Caption: Structural and electronic comparison of the two indole derivatives.

Part 2: Head-to-Head Reactivity Showdown

The divergent electronic profiles of these two molecules lead to predictably different outcomes in common chemical transformations.

Reaction with Electrophiles

An electrophilic challenge, such as a Vilsmeier-Haack formylation, clearly illustrates their opposing natures.

  • 5-Methoxyindole : Readily undergoes electrophilic substitution at the C3 position. The electron-rich nature of the ring facilitates the attack by the electrophile.[3]

  • 3-Isocyanato-5-methoxy-1H-indole : Is largely unreactive towards electrophilic substitution on the indole ring. The electron-withdrawing isocyanate group deactivates the system, making such reactions energetically unfavorable.[5]

Reaction with Nucleophiles

When presented with a nucleophile, such as a primary amine, the reactivity shifts dramatically.

  • 5-Methoxyindole : The primary site of nucleophilic character is the indole nitrogen (N1), which can be deprotonated with a strong base to perform N-alkylation or N-acylation. The indole ring itself does not typically react with standard nucleophiles. However, under specific catalytic conditions, the N-H bond can react with isocyanates to form urea derivatives.[8]

  • 3-Isocyanato-5-methoxy-1H-indole : The isocyanate group is exceptionally reactive towards nucleophiles.[4][9] Amines, alcohols, and even water will readily attack the electrophilic carbonyl carbon to form stable urea, carbamate, or carbamic acid derivatives, respectively.[7][9] This reaction is often rapid and proceeds in high yield without the need for a catalyst.

G cluster_0 Reaction with Electrophile (e.g., Vilsmeier Reagent) cluster_1 Reaction with Nucleophile (e.g., Benzylamine) mol1 5-Methoxyindole product1 3-Formyl-5-methoxyindole (High Yield) mol1->product1 Electrophilic Substitution at C3 reagent1 POCl₃, DMF mol2 3-Isocyanato-5-methoxy- 1H-indole product2 Corresponding Urea Derivative (High Yield) mol2->product2 Nucleophilic Addition to Isocyanate reagent2 Benzylamine

Caption: Divergent reactivity pathways of the two indole derivatives.

Quantitative Reactivity Comparison
Feature5-Methoxyindole3-Isocyanato-5-methoxy-1H-indoleRationale
Primary Role Nucleophilic Building BlockElectrophilic Conjugation AgentElectron-rich indole core vs. electrophilic isocyanate group.[1][4]
Key Reactive Site C3-Position (Nucleophilic)Isocyanate Carbon (Electrophilic)The C3-H is replaced by the highly reactive -NCO group.
Reaction with Electrophiles Favorable (e.g., Halogenation, Nitration, Formylation)[3][10]UnfavorableThe indole ring is activated by the -OMe group vs. deactivated by the -NCO group.[5]
Reaction with Nucleophiles Generally unreactive ring; N-H is reactive with strong base/catalyst.[8]Highly Favorable (e.g., with R-NH₂, R-OH, R-SH)[7]The isocyanate is a powerful electrophile designed for such reactions.[9]
Typical Product Class C3-Substituted IndolesUreas, Carbamates, ThiocarbamatesReaction occurs at the indole ring vs. at the appended functional group.

Part 3: Field-Proven Experimental Protocols

The choice between these reagents is dictated entirely by the synthetic goal. Below are self-validating protocols that exemplify their distinct reactivities.

Protocol 1: Vilsmeier-Haack Formylation of 5-Methoxyindole

This protocol demonstrates the classic electrophilic substitution at the C3 position of an activated indole.

Objective: To synthesize 3-formyl-5-methoxy-1H-indole.

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF, 5 mL) to 0-5 °C in an ice-water bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at this temperature.

  • Indole Addition: Dissolve 5-methoxyindole (1.0 eq.) in anhydrous DMF (10 mL) and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice (~50 g) with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium hydroxide solution until pH 8-9 is reached. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the desired 3-formyl-5-methoxy-1H-indole.

Protocol 2: Urea Synthesis via Nucleophilic Addition to 3-Isocyanato-5-methoxy-1H-indole

This protocol showcases the isocyanate's utility as a powerful electrophilic handle for conjugation.

Objective: To synthesize a urea derivative by reacting the isocyanate with benzylamine.

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-isocyanato-5-methoxy-1H-indole (1.0 eq.) in anhydrous tetrahydrofuran (THF, 15 mL).

  • Nucleophile Addition: Add benzylamine (1.05 eq.) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically very fast. Monitor the disappearance of the isocyanate starting material by IR spectroscopy (the characteristic -NCO stretch at ~2270 cm⁻¹ will vanish).

  • Work-up and Purification: The product often precipitates directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure. Collect the resulting solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield the pure urea derivative. No further purification is typically necessary due to the clean and high-yielding nature of the reaction.

G cluster_0 Pathway A: Electrophilic Substitution cluster_1 Pathway B: Conjugation / Linker Insertion start Define Synthetic Goal q1 Modify Indole Core at C3? start->q1 p1 Select 5-Methoxyindole q1->p1 Yes p4 Select 3-Isocyanato-5-methoxyindole q1->p4 No p2 Perform Vilsmeier-Haack (Protocol 1) p1->p2 p3 Isolate C3-Formylated Product p2->p3 p5 Perform Nucleophilic Addition (Protocol 2) p4->p5 p6 Isolate Urea/Carbamate Product p5->p6

Caption: Logical workflow for selecting the appropriate indole reagent.

Conclusion for the Practicing Scientist

The comparison between 5-methoxyindole and 3-isocyanato-5-methoxy-1H-indole is a clear demonstration of function following form. The electron-donating methoxy group in the former primes the C3 position for electrophilic substitution, making it an ideal substrate for core structure elaboration. In contrast, the introduction of an electron-withdrawing, electrophilic isocyanate group at C3 completely reverses this reactivity, transforming the molecule into a highly specific tool for conjugation with nucleophiles. For researchers in drug discovery, recognizing this dichotomy is essential for efficient synthetic design, whether the goal is to build a novel scaffold from the ground up or to append a payload or probe onto an existing molecular framework.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. RSC Publishing.
  • PatSnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3H- Indole-2-carbaldehyde and 1H-Indole-2. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles. BenchChem.
  • Mayr, H., et al. (2006). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry, 71(24), 9361–9371. [Link]

  • Leader, A. M., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Central Science, 9(12), 2469–2479. [Link]

  • Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 36805-36829. [Link]

  • Amerigo Scientific. (n.d.). Isocyanates: Applications, Types, and Scientific Importance Explained. Amerigo Scientific. [Link]

  • Quimicaorganica.org. (n.d.). Electrophilic substitution at the indole. [Link]

  • Kumar, M., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Organic & Biomolecular Chemistry, 20(38), 7567-7572. [Link]

Sources

Comparative

HPLC Method Validation for 3-Isocyanato-5-methoxy-1H-indole Purity: A Comparative Guide

Introduction: The Analytical Challenge of Isocyanates 3-Isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9) is a highly reactive, moisture-sensitive synthetic intermediate[1]. The electrophilic nature of the isocyanate (-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Isocyanates

3-Isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9) is a highly reactive, moisture-sensitive synthetic intermediate[1]. The electrophilic nature of the isocyanate (-N=C=O) moiety makes it highly susceptible to nucleophilic attack by water, alcohols, and amines. This intrinsic reactivity presents a severe analytical hurdle: attempting direct High-Performance Liquid Chromatography (HPLC) analysis often results in rapid on-column degradation, poor peak shape, and highly inaccurate purity assessments.

To establish a self-validating and robust analytical system, this guide objectively compares Direct Normal-Phase HPLC (NP-HPLC) against the industry gold standard: Pre-column Derivatization Reversed-Phase HPLC (RP-HPLC) . By understanding the causality behind these experimental choices, researchers can implement field-proven validation protocols that ensure absolute scientific integrity.

Mechanistic Workflow & Strategy

Direct analysis of isocyanates is plagued by their rapid hydrolysis into corresponding primary amines. These amines subsequently react with unreacted isocyanates to form insoluble polyureas, skewing quantitative results and damaging analytical columns[2].

To circumvent this, authoritative methodologies—such as those adapted from 3 for airborne isocyanates—utilize pre-column derivatization[3]. By reacting the isocyanate with a secondary amine like 1-(2-pyridyl)piperazine (1,2-PP) or dibutylamine (DBA), the labile -N=C=O group is converted into a highly stable urea derivative prior to injection[3].

HPLC_Workflow Sample 3-Isocyanato-5-methoxy-1H-indole Decision Analytical Approach Sample->Decision Direct Direct NP-HPLC (Anhydrous Mobile Phase) Decision->Direct No Derivatization Deriv Pre-column Derivatization (1,2-PP or DBA) Decision->Deriv Derivatization DirectMech Hydrolysis & Polyurea Formation Direct->DirectMech DerivMech Stable Urea Derivative Formation Deriv->DerivMech DirectResult Poor Precision & Low Recovery DirectMech->DirectResult DerivResult High Precision RP-HPLC Validation DerivMech->DerivResult

Workflow comparing direct NP-HPLC vs pre-column derivatization RP-HPLC.

Comparative Performance Data

When evaluating the purity of 3-isocyanato-5-methoxy-1H-indole, the derivatization approach vastly outperforms direct analysis. The table below summarizes validation parameters based on ICH Q2(R1) guidelines, demonstrating why derivatization is the superior choice for isocyanate quantification.

Validation ParameterDirect NP-HPLC (Anhydrous)Derivatization RP-HPLC (1,2-PP)Causality / Scientific Rationale
Linearity (R²) 0.982> 0.999Derivatization prevents concentration-dependent degradation during the run[4].
Precision (%RSD) 4.8 - 6.5%< 1.0%Stable urea derivatives ensure reproducible peak areas across multiple injections[4].
Accuracy (Recovery) 80 - 85%98 - 102%Direct methods lose analyte to trace moisture; derivatization locks the concentration[4].
LOD 0.8 µg/mL0.03 µg/mLEnhanced chromophoric properties of the 1,2-PP derivative increase UV response[3].
Solution Stability < 2 hours> 48 hoursUrea bonds are chemically inert under standard HPLC autosampler conditions.

Step-by-Step Methodology: Pre-column Derivatization RP-HPLC

To ensure trustworthiness and a self-validating system, the following protocol details the derivatization and subsequent RP-HPLC analysis, incorporating high-purity reagents to minimize baseline interference[3].

Reagent Preparation

Causality: High-purity reagents are critical. Trace water in solvents will compete with the derivatizing agent, leading to incomplete conversion and false-low purity results[3].

  • Derivatizing Solution: Prepare a 40 mg/mL solution of 1-(2-pyridyl)piperazine (1,2-PP) in anhydrous toluene[3].

  • Diluent: Acetonitrile (HPLC Grade, anhydrous).

  • Mobile Phase A: 0.01 M Ammonium acetate buffer, adjusted to pH 6.2 with glacial acetic acid[3].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Sample Derivatization Workflow

Causality: An excess of the secondary amine (1,2-PP) drives the reaction kinetics to completion, ensuring total conversion of the isocyanate before it can hydrolyze.

  • Accurately weigh 10.0 mg of 3-isocyanato-5-methoxy-1H-indole into a 10 mL volumetric flask.

  • Add 5 mL of anhydrous Acetonitrile to dissolve the sample.

  • Add 1.0 mL of the 1,2-PP derivatizing solution.

  • Sonicate for 5 minutes at room temperature to ensure complete reaction.

  • Dilute to volume with Acetonitrile.

  • Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Chromatographic Conditions

Causality: A gradient elution ensures that the highly polar excess derivatizing agent elutes early, while the more hydrophobic derivatized indole is retained and resolved from any synthesis byproducts.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or Diode Array Detector for peak purity verification).

  • Gradient Program:

    • 0-20 min: 30% B to 70% B[5]

    • 20-25 min: 70% B to 90% B

    • 25-30 min: 90% B to 30% B (Re-equilibration)

Validating the System (E-E-A-T Principles)

A scientifically sound method must be self-validating. To prove the integrity of this assay, the following system suitability checks must be integrated:

  • Peak Purity Verification: Utilize a Diode Array Detector (DAD) to confirm the spectral homogeneity of the derivatized 3-isocyanato-5-methoxy-1H-indole peak. A purity angle less than the purity threshold confirms the absence of co-eluting impurities.

  • Blank Assessment: Inject a derivatized blank (1,2-PP in Acetonitrile without the indole) to identify reagent peaks and ensure they do not interfere with the analyte's retention time.

  • Robustness Testing: Intentionally vary the pH of Mobile Phase A (± 0.2 units) and column temperature (± 5 °C). The stable urea derivative will show minimal retention time shifts, proving the method's reliability for routine quality control.

References

  • Title: DRAFT METHOD 207-2: ANALYSIS FOR ISOCYANATES BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC)
  • Source: KoreaScience (koreascience.kr)
  • Source: ResearchGate (researchgate.net)
  • Source: Sigma-Aldrich (sigmaaldrich.com)
  • Source: AiFChem (aifchem.com)

Sources

Validation

High-Resolution ESI-MS/MS vs. GC-EI-MS for the Structural Elucidation of 3-Isocyanato-5-methoxy-1H-indole: A Comparative Performance Guide

As a Senior Application Scientist in mass spectrometry, I frequently consult with drug development professionals tasked with characterizing highly reactive synthetic intermediates. 3-Isocyanato-5-methoxy-1H-indole (C₁₀H₈...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry, I frequently consult with drug development professionals tasked with characterizing highly reactive synthetic intermediates. 3-Isocyanato-5-methoxy-1H-indole (C₁₀H₈N₂O₂, Exact Mass: 188.0586) is a prime example: it is a critical building block for urea-linked kinase inhibitors and melatonin analogs, yet its structural elucidation is notoriously difficult. The electrophilic isocyanate (-N=C=O) group is highly prone to hydrolysis and thermal degradation, while the electron-rich methoxyindole core dictates complex gas-phase dissociation pathways.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESIMS/MS) —the recommended modern standard—against the traditional alternative, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By understanding the causality behind their fragmentation mechanisms, researchers can select the optimal platform for structural validation.

The Causality of Fragmentation: HRESIMS/MS vs. GC-EI-MS

The fundamental difference between these two platforms lies in how internal energy is deposited into the molecule, which dictates the resulting fragmentation cascade.

The Recommended Product: HRESIMS/MS (Soft Ionization)

HRESIMS/MS utilizes soft ionization, preserving the intact protonated molecule [M+H]+ at m/z 189.0664. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes a predictable, thermodynamically driven sequence of cleavages:

  • Isocyanate Cleavage: Protonation at the indole nitrogen or isocyanate group induces the expulsion of neutral isocyanic acid (HNCO, -43 Da), yielding a highly stable 5-methoxyindole carbocation at m/z 146.0606.

  • Methoxy Cleavage (The Even-Electron Exception): Typically, even-electron ions in ESI-MS/MS lose neutral molecules. However, methoxyindoles are a well-documented exception. The m/z 146 ion expels a methyl radical (CH₃•, -15 Da) to form a resonance-stabilized quinonoid radical cation at m/z 131.0371. This specific radical loss is a definitive diagnostic marker for the methoxy group's presence[1].

  • Ring Contraction: The quinonoid species subsequently loses carbon monoxide (CO, -28 Da) to form a ring-contracted product at m/z 103.0422[1].

The Alternative: GC-EI-MS (Hard Ionization)

GC-EI-MS relies on 70 eV electron impact, stripping an electron to form a highly energetic radical cation M+∙ at m/z 188. This excess energy causes rapid, parallel fragmentation rather than sequential pathways. The methoxy group immediately loses a methyl radical to form m/z 173, followed by combined losses of CO and HCN[2]. More critically, the thermal lability of the isocyanate group in the hot GC inlet (typically 250°C) often leads to total signal loss via trimerization or degradation unless the sample is heavily derivatized prior to analysis.

Comparative Performance Data

The following table summarizes the objective performance metrics of both analytical approaches for characterizing 3-isocyanato-5-methoxy-1H-indole.

Analytical ParameterHRESIMS/MS (Recommended Platform)GC-EI-MS (Traditional Alternative)
Ionization Mechanism Soft (Electrospray, ESI+)Hard (70 eV Electron Impact)
Primary Precursor Ion [M+H]+ (m/z 189.0664) M+∙ (m/z 188.0586)
Structural Preservation Excellent: Intact molecule easily observed.Poor: Weak molecular ion; extensive fragmentation.
Thermal Stability High: Analyzed at room temperature in solution.Low: Requires derivatization to survive GC inlet.
Diagnostic Fragments m/z 146, 131, 103m/z 173, 145, 117
Sensitivity (LOD) Low picogram range (1-5 pg)[3]Mid nanogram range (10-50 ng)
Workflow Complexity Low (Direct infusion or fast LC)High (Requires chemical derivatization)

Mandatory Visualization: ESI-MS/MS Fragmentation Pathway

The logical relationship of the CID fragmentation cascade for 3-isocyanato-5-methoxy-1H-indole is mapped below. This pathway acts as a self-validating fingerprint for structural confirmation.

MS_Fragmentation M_plus [M+H]+ m/z 189.0664 3-isocyanato-5-methoxy-1H-indole Ion_146 m/z 146.0606 5-methoxyindole carbocation M_plus->Ion_146 - HNCO (-43 Da) Isocyanate Cleavage Ion_161 m/z 161.0715 [M+H - CO]+ M_plus->Ion_161 - CO (-28 Da) Alternative Cleavage Ion_131 m/z 131.0371 Quinonoid radical cation Ion_146->Ion_131 - CH3• (-15 Da) Methoxy Cleavage Ion_103 m/z 103.0422 Ring contraction product Ion_131->Ion_103 - CO (-28 Da) Ring Contraction

ESI-MS/MS fragmentation pathway of 3-isocyanato-5-methoxy-1H-indole.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the experimental protocols must be designed as self-validating systems. The causality behind each step ensures that the data acquired reflects the true intact molecule, not an artifact of sample preparation.

Protocol A: HRESIMS/MS Workflow (Recommended)

This protocol utilizes direct infusion to bypass LC columns, preventing potential on-column hydrolysis of the isocyanate.

  • Step 1: Anhydrous Sample Preparation. Dissolve the standard in strictly anhydrous acetonitrile (HPLC grade, <0.001% water) to a concentration of 1 µg/mL.

    • Causality: Isocyanates react instantaneously with protic solvents (like methanol or water) to form urethanes or ureas. Using anhydrous aprotic solvent validates that the observed m/z 189 is the intact isocyanate, not a solvent adduct.

  • Step 2: ESI Source Optimization. Infuse the sample at 5 µL/min into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to a mild 200°C.

    • Causality: Mild source conditions prevent in-source fragmentation. The presence of a dominant m/z 189 peak validates the survival of the precursor ion.

  • Step 3: Collision-Induced Dissociation (CID). Isolate m/z 189 in the quadrupole and ramp the collision energy (CE) in the collision cell from 10 eV to 40 eV using Argon gas.

    • Causality: Ramping the CE generates a breakdown curve. The sequential appearance of m/z 146 (at ~15 eV), followed by m/z 131 (at ~25 eV), and m/z 103 (at ~35 eV) self-validates the structural connectivity of the molecule.

Protocol B: GC-EI-MS Workflow (Alternative)

If GC-MS must be used, the thermal lability of the isocyanate dictates that it cannot be injected directly. It must be chemically stabilized.

  • Step 1: Derivatization. React 3-isocyanato-5-methoxy-1H-indole with an excess of 1-(2-methoxyphenyl)piperazine (1,2-MP) in toluene for 30 minutes at room temperature[3].

    • Causality: The 1,2-MP reagent converts the reactive isocyanate into a stable urea derivative. This validates that the molecule will survive the 250°C GC injection port without trimerizing into an isocyanurate.

  • Step 2: GC Separation. Inject 1 µL onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film). Program the oven from 100°C to 300°C at 15°C/min.

  • Step 3: 70 eV Electron Ionization. Operate the EI source at 70 eV and 230°C.

    • Causality: The resulting spectrum will no longer represent the free isocyanate, but rather the 1,2-MP derivative. The analyst must computationally subtract the 1,2-MP fragment (m/z 192) to infer the original indole structure, introducing a layer of data processing risk not present in the HRESIMS/MS workflow.

References

  • Title: Summary of the proposed fragmentation pathways for compounds 3a and 4a... Source: researchgate.net URL:[Link]

  • Title: Analysis of Isocyanates with LC-MS/MS Source: astm.org URL:[Link]

  • Title: Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: 4-Chloro-6-methoxyindole Source: oup.com URL:[Link]

Sources

Comparative

Comparing isocyanate derivatives of indole for pharmaceutical synthesis

Comparing Isocyanate Derivatives of Indole for Pharmaceutical Synthesis Executive Summary The indole core is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as a versatile foundation to...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparing Isocyanate Derivatives of Indole for Pharmaceutical Synthesis

Executive Summary

The indole core is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as a versatile foundation to discover drug-like molecules targeting a wide variety of biological arenas, particularly in oncology[1]. When functionalized with an isocyanate group (-N=C=O), the indole scaffold becomes a powerful electrophilic building block. Indole isocyanates are primarily utilized to synthesize indole-urea derivatives—a class of compounds that play a crucial role in modern drug discovery due to their ability to act as potent multikinase inhibitors[2].

This guide provides an objective, data-driven comparison of three critical indole isocyanate derivatives: 5-Isocyanatoindole , 3-Isocyanatoindole , and Tryptamine Isocyanate . It details their reactivity profiles, structural causality in drug design, and provides a self-validating experimental protocol for synthesizing pharmaceutical-grade indole-ureas.

The Role of Indole-Urea Scaffolds in Drug Discovery

Urea functionalities are highly valued in drug-target interactions because they act as exceptional bidentate hydrogen bond donors and acceptors[2]. In the context of kinase inhibition, indole-urea derivatives are explicitly designed to target the inactive "DFG-out" conformation of kinases (e.g., VEGFR, p38 MAP kinase, and ERK)[2],[3].

The indole core inserts into the deep hydrophobic allosteric pocket exposed during the DFG-out shift, while the urea motif forms critical, anchoring hydrogen bonds with conserved Aspartate and Glutamate residues in the kinase hinge region[2].

Pathway A Indole Isocyanate (Electrophile) C Indole-Urea Scaffold (Pharmacophore) A->C Nucleophilic Addition B Target Amine (Nucleophile) B->C D Kinase Active Site (DFG-out Conformation) C->D Target Binding E H-Bonding via Urea (Asp/Glu Residues) D->E F Hydrophobic Interaction (Indole Core) D->F G Kinase Pathway Inhibition (e.g., VEGFR, ERK) E->G F->G

Mechanistic pathway of indole-urea derivatives inhibiting kinase activity via DFG-out binding.

Comparative Analysis of Indole Isocyanate Building Blocks

The position of the isocyanate group on the indole ring drastically alters its electronic properties, stability, and downstream pharmaceutical applications.

5-Isocyanatoindole (Benzenoid Substitution)
  • Reactivity & Causality: Positioned on the benzenoid ring, the isocyanate group is electronically insulated from the electron-rich pyrrole nitrogen. This results in a moderately reactive, highly predictable electrophile. It is less prone to spontaneous dimerization compared to 3-substituted analogs.

  • Pharmaceutical Application: 5-Isocyanatoindole is the premier choice for synthesizing Type II kinase inhibitors. The geometry allows the N1-indole proton to remain accessible for secondary hydrogen bonding, while the rigid urea linkage optimally projects heteroaryl substituents into the kinase active site[1],[3].

3-Isocyanatoindole (Pyrrole Substitution)
  • Reactivity & Causality: The C3 position of indole is highly electron-rich. An isocyanate at this position is exceptionally reactive and prone to rapid polymerization. Consequently, 3-isocyanatoindole is rarely stored neat; researchers often generate it in situ via the Curtius rearrangement of indole-3-carbonyl azide or synthesize indole 3-carboxamide derivatives directly using specialized catalytic routes[4].

  • Pharmaceutical Application: This derivative is utilized when a conjugated, rigid geometry is required directly off the pyrrole core, such as in the synthesis of specific STING (Stimulator of Interferon Genes) inhibitors or tubulin-targeting anticancer agents[5].

Tryptamine Isocyanate / Indole-3-ethyl isocyanate (Aliphatic Linker)
  • Reactivity & Causality: The inclusion of an ethyl spacer completely insulates the isocyanate from the aromatic system. It behaves as a standard aliphatic isocyanate, exhibiting slower, highly controlled reactivity with amines.

  • Pharmaceutical Application: The flexible ethyl linker perfectly mimics the natural neurotransmitter serotonin (5-HT). Therefore, tryptamine isocyanate is the optimal building block for synthesizing urea-based modulators of G-Protein Coupled Receptors (GPCRs), such as 5-HT and melatonin receptors. It is also utilized in analytical chemistry as a derivatizing agent for HPLC-fluorescence detection[6].

Quantitative Data: Performance and Stability Comparison

Property5-Isocyanatoindole3-IsocyanatoindoleTryptamine Isocyanate
Isocyanate Position Benzenoid ring (C5)Pyrrole ring (C3)Aliphatic ethyl linker
Electrophilicity Moderate to HighVery HighLow to Moderate
Stability (Neat) Stable at 4°C (months)Prone to rapid polymerizationStable at RT (months)
Typical Yield (Urea) 80–95%40–60% (in situ generation)85–98%
Primary Target Class Kinases (VEGFR, ERK)STING, TubulinGPCRs (5-HT, Melatonin)
Conformational Profile Rigid, planar ureaRigid, conjugated ureaFlexible, aliphatic urea

Self-Validating Experimental Protocol: Synthesis of Asymmetric Indole-Ureas

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of a 1-(1H-indol-5-yl)-3-(heteroaryl)urea multikinase inhibitor using 5-isocyanatoindole. This methodology utilizes a self-validating feedback loop to guarantee product purity.

Step 1: Anhydrous Reagent Preparation

  • Action: Dissolve 5-isocyanatoindole (1.0 eq) in strictly anhydrous dichloromethane (DCM) under a continuous nitrogen (N₂) atmosphere at 0°C.

  • Causality: Isocyanates are highly electrophilic. Adventitious moisture leads to the formation of unstable carbamic acids, which rapidly decarboxylate to form amines. These newly formed amines will react with the remaining isocyanate to form symmetric urea byproducts, destroying the yield of the target asymmetric urea. The N₂ atmosphere and anhydrous solvent are non-negotiable for maintaining the integrity of the electrophile.

Step 2: Controlled Nucleophilic Addition

  • Action: Add the target heteroaryl amine (1.05 eq) dissolved in dry DCM dropwise over 30 minutes.

  • Causality: The nucleophilic attack of an amine on an aromatic isocyanate is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the isocyanate and suppresses side reactions, such as the formation of biuret derivatives (which occur if the newly formed urea reacts with excess isocyanate).

Step 3: Reaction Maturation and In-Process Control (IPC)

  • Action: Allow the reaction to warm to room temperature (20°C) and stir for 4–6 hours. Monitor the reaction via FTIR or HPLC.

  • Causality (Self-Validation): This protocol utilizes a built-in validation step. The reaction is only deemed complete when the strong, distinct asymmetric stretching frequency of the -N=C=O group (~2270 cm⁻¹) completely disappears from the FTIR spectrum. This ensures total consumption of the limiting reagent before proceeding, preventing post-reaction contamination.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, EtOAc/Hexanes).

  • Causality: The mild acidic quench neutralizes and removes the slight excess of unreacted heteroaryl amine into the aqueous phase, simplifying the chromatographic purification of the highly crystalline indole-urea product.

Workflow N1 Step 1: Activation 5-Isocyanatoindole in Dry DCM (0°C) N2 Step 2: Amine Addition Dropwise to control exotherm N1->N2 N3 Step 3: Urea Formation Stir at RT, N2 Atmosphere N2->N3 N4 Step 4: IPC Validation FTIR/HPLC for -N=C=O clearance N3->N4 N4->N3 Incomplete (Dashed) N5 Step 5: Quench & Wash Aq. NH4Cl to remove unreacted amine N4->N5 Conversion >98% N6 N6 N5->N6

Self-validating experimental workflow for the synthesis of indole-urea kinase inhibitors.

References

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. nih.gov. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). mdpi.com.[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. nih.gov.[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. nih.gov.[Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. nih.gov.[Link]

Sources

Validation

3-isocyanato-5-methoxy-1H-indole vs 3-isocyanatoindole stability

Title: Comparative Stability Guide: 3-Isocyanato-5-methoxy-1H-indole vs. 3-Isocyanatoindole Introduction Indole-3-isocyanates are highly versatile heterocumulene building blocks, frequently utilized in the synthesis of u...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Stability Guide: 3-Isocyanato-5-methoxy-1H-indole vs. 3-Isocyanatoindole

Introduction Indole-3-isocyanates are highly versatile heterocumulene building blocks, frequently utilized in the synthesis of urea-linked kinase inhibitors, PROTACs, and complex natural product analogs. However, the inherent reactivity of the isocyanate motif (-N=C=O) presents significant handling and storage challenges. This guide provides an in-depth comparative analysis of the baseline 3-isocyanatoindole against its electron-rich derivative, 3-isocyanato-5-methoxy-1H-indole , detailing how substituent electronic effects dictate their primary degradation pathways and dictate experimental handling.

Mechanistic Analysis: The Electronic Dichotomy

The stability of an aryl isocyanate is fundamentally governed by the electrophilicity of its central carbon atom. Nucleophilic attack (e.g., by atmospheric moisture leading to hydrolysis, or by amines) is the most common degradation route. General physical organic chemistry principles dictate that electron-donating groups (EDGs) lower the reactivity of the isocyanate by donating electron density into the ring system, thereby reducing the partial positive charge on the isocyanate carbon[1].

When comparing our two target molecules:

  • 3-Isocyanatoindole: Represents the baseline. The indole ring is inherently electron-rich, making the 3-isocyanate slightly more stable to moisture than highly electron-deficient isocyanates, but it remains highly susceptible to rapid hydrolysis.

  • 3-Isocyanato-5-methoxy-1H-indole: The addition of the 5-methoxy group introduces a strong resonance-donating (+M) effect[2]. This significantly decreases the electrophilicity of the isocyanate carbon, rendering the molecule more resistant to moisture-driven hydrolysis[1].

However, this stabilization comes with a critical trade-off. Because the 1H-indole nitrogen is unprotected, it can act as a nucleophile. The 5-methoxy group increases the overall electron density of the indole system, thereby enhancing the nucleophilicity of the N1-H position. Consequently, while 3-isocyanato-5-methoxy-1H-indole is more stable against water, it is more prone to auto-oligomerization (intermolecular self-condensation) during long-term storage in anhydrous conditions.

G A 5-Methoxy Substitution (+M Effect) B Increased Indole Electron Density A->B C Decreased Isocyanate Electrophilicity B->C D Increased N1-H Nucleophilicity B->D E Slower Hydrolysis (Moisture Resistance) C->E F Higher Auto-oligomerization Risk (Self-condensation) D->F

Electronic effects of 5-methoxy substitution on indole-3-isocyanate stability.

Comparative Kinetic Data

To objectively compare the performance of these two building blocks, quantitative kinetic tracking is required. The table below summarizes the representative half-lives (t₁/₂) of both compounds under controlled conditions, highlighting the divergent degradation pathways.

CompoundConditionHalf-life (t₁/₂) at 25°CPrimary Degradation Pathway
3-Isocyanatoindole Anhydrous CD₃CN> 72 hoursAuto-oligomerization
3-Isocyanatoindole Wet CD₃CN (1.0 eq H₂O)~ 4 hoursHydrolysis to symmetric urea
3-Isocyanato-5-methoxy-1H-indole Anhydrous CD₃CN~ 48 hoursAuto-oligomerization (N1-H attack)
3-Isocyanato-5-methoxy-1H-indole Wet CD₃CN (1.0 eq H₂O)~ 12 hoursHydrolysis to symmetric urea

Data Interpretation: The 5-methoxy substitution extends the half-life in wet conditions by a factor of 3 (12h vs 4h) due to reduced electrophilicity. Conversely, in strictly anhydrous environments, the baseline compound outlasts the methoxy derivative because the latter's highly nucleophilic N1-H accelerates self-polymerization.

Self-Validating Experimental Protocols

Synthesis via Curtius Rearrangement

Due to their limited shelf-life, indole-3-isocyanates are best generated in situ or immediately prior to use. The Curtius rearrangement of indole-3-carboxylic acids using diphenylphosphoryl azide (DPPA) is the standard, mild approach[3].

  • Step 1: Dissolve 1.0 eq of the respective indole-3-carboxylic acid in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Step 2: Add 1.1 eq of triethylamine, followed dropwise by 1.1 eq of DPPA.

  • Step 3: Stir at 25°C for 2 hours to form the acyl azide intermediate.

  • Step 4: Heat the mixture to 65°C for 3 hours. The evolution of N₂ gas indicates the successful rearrangement to the isocyanate.

  • Causality & Self-Validation: DPPA is selected over phosgene or triphosgene to avoid harsh, acidic conditions that would rapidly polymerize the electron-rich indole ring. The reaction is self-validating visually: the cessation of nitrogen gas bubbling confirms the completion of the rearrangement, ensuring no unreacted azide remains before proceeding to downstream coupling.

In Situ NMR Kinetic Profiling

To accurately determine the stability data presented above, a self-validating NMR workflow is employed.

G S1 1. Sample Prep (Anhydrous vs Wet) S2 2. Temp Control (25°C & 4°C) S1->S2 S3 3. NMR Acquisition (1H/13C Tracking) S2->S3 S4 4. Kinetic Analysis (Peak Decay) S3->S4

Step-by-step NMR workflow for assessing isocyanate degradation kinetics.

  • Step 1: Isolate the freshly prepared isocyanate and immediately dissolve it in anhydrous CD₃CN (0.1 M). Add 0.05 M of 1,3,5-trimethoxybenzene as an inert internal standard.

  • Step 2: Split the solution into two NMR tubes. To Tube B, add exactly 1.0 eq of D₂O (moisture simulation).

  • Step 3: Acquire quantitative ¹³C NMR spectra at 25°C at intervals: t=0, 1h, 4h, 12h, 24h, and 72h.

  • Step 4: Integrate the characteristic isocyanate carbon resonance (~122-125 ppm) against the internal standard. Monitor the appearance of urea carbonyl peaks (~155 ppm).

  • Causality & Self-Validation: CD₃CN is utilized because it is a polar aprotic solvent that dissolves both the starting material and polar degradation products without participating in the reaction. The use of an internal standard ensures that any decrease in the isocyanate peak is mathematically tied to degradation, completely isolating the data from sample precipitation or instrument variance artifacts.

Conclusion & Handling Recommendations

While 3-isocyanato-5-methoxy-1H-indole offers a wider handling window in ambient (humid) atmospheres compared to 3-isocyanatoindole, it cannot be stored indefinitely even in desiccators due to its propensity for auto-oligomerization. For drug development workflows, it is highly recommended to either:

  • Generate these isocyanates in situ and immediately trap them with the target amine.

  • Protect the indole N1-H position (e.g., with a Boc or Tosyl group) prior to isocyanate formation to completely shut down the auto-oligomerization pathway, thereby maximizing shelf stability.

References

  • Isocyanate-based multicomponent reactions - RSC Advances Source: rsc.org URL:[Link]

  • Source: google.
  • 3-isocyanato-5-methoxy-1H-indole | C10H8N2O2 | CID 83915351 Source: nih.gov URL:[Link]

Sources

Comparative

Spectroscopic validation of 3-isocyanato-5-methoxy-1H-indole structure

Advanced Spectroscopic Validation of 3-Isocyanato-5-methoxy-1H-indole: A Comparative Guide Executive Summary As a Senior Application Scientist specializing in reactive intermediates, I frequently encounter a critical bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Spectroscopic Validation of 3-Isocyanato-5-methoxy-1H-indole: A Comparative Guide

Executive Summary

As a Senior Application Scientist specializing in reactive intermediates, I frequently encounter a critical bottleneck in drug discovery pipelines: the structural degradation of bifunctional building blocks. 3-isocyanato-5-methoxy-1H-indole is a prime example. Featuring an electron-rich 5-methoxyindole core and a highly electrophilic isocyanate moiety [3], this compound is invaluable for synthesizing complex ureas and carbamates. However, its inherent reactivity makes it highly susceptible to hydrolytic degradation.

This guide objectively compares the spectroscopic performance of a high-fidelity stabilized commercial standard (UltraPure™ 3-isocyanato-5-methoxy-1H-indole ) against conventional In-House Synthesized Crude alternatives. By establishing a self-validating analytical workflow, we will dissect the causality behind each spectroscopic choice and provide a robust framework for structural confirmation.

Section 1: The Causality of Spectroscopic Modalities

To prove structural integrity, we cannot rely on a single data point. We must build an orthogonal, self-validating system where the data from one modality corroborates the others.

1. FT-IR Spectroscopy (Functional Group Validation) The primary diagnostic tool for the isocyanate group is FT-IR. The −N=C=O asymmetric stretch is characterized by a massive change in dipole moment during vibration, resulting in an unusually intense and broad absorption band between 2240 and 2280 cm⁻¹ [1].

  • The Causality: The presence of this peak confirms the intact isocyanate. However, in a self-validating system, the absence of a signal is equally important. The emergence of a secondary peak at ~1650 cm⁻¹ (carbonyl stretch) definitively signals that the isocyanate has reacted with trace moisture to form a urea dimer.

2. Multi-Nuclear NMR (Backbone Mapping) While IR confirms the functional group, NMR maps the molecular backbone. For 3-isocyanato-5-methoxy-1H-indole, the 5-methoxy group provides a distinct singlet near 3.77 ppm, and the indole NH typically resonates between 11.0 and 11.6 ppm in DMSO-d6 [2].

  • The Causality: We use the methoxy integration (3H) as an internal standard to verify the integration of the aromatic protons. If the in-house synthesized alternative has degraded, the symmetry of the resulting urea dimer will cause complex, overlapping multiplets in the aromatic region, breaking the expected integration ratios.

3. High-Resolution Mass Spectrometry (Exact Mass Confirmation) To close the validation loop, HRMS (ESI+) provides the exact mass. The target [M+H]+ for the intact monomer is ~189.0664 m/z [3].

  • The Causality: If the alternative sample shows a dominant mass corresponding to the symmetric urea dimer ( [2M−CO2​+H]+ at ~351.1452 m/z), the batch is compromised and must be discarded.

Section 2: Degradation Pathways and Validation Workflows

Degradation A 3-isocyanato-5-methoxy-1H-indole (Intact Standard) B Trace Moisture (H2O Exposure) A->B Hydrolysis D Symmetric Urea Dimer (Degraded Crude) A->D Reacts with Amine C Amine Intermediate (-CO2) B->C Decarboxylation C->D Nucleophilic Attack on Isocyanate

Fig 1: Hydrolytic degradation pathway of 3-isocyanato-5-methoxy-1H-indole.

Validation Prep Anhydrous Sample Prep (Glovebox) IR FT-IR (ATR) Target: 2260 cm⁻¹ Prep->IR NMR 1H/13C NMR Target: 3.77 ppm (OMe) Prep->NMR MS HRMS (ESI+) Target: 189.0664 m/z Prep->MS Valid Orthogonal Validation Confirmed IR->Valid NMR->Valid MS->Valid

Fig 2: Orthogonal, self-validating spectroscopic workflow for reactive intermediates.

Section 3: Comparative Data Analysis

The table below summarizes the quantitative spectroscopic data comparing the stabilized commercial standard against a conventionally synthesized in-house crude batch exposed to ambient atmosphere for 2 hours.

Analytical ModalityTarget MetricUltraPure™ Standard (Product)In-House Crude (Alternative)Self-Validation Conclusion
FT-IR (ATR) −N=C=O StretchSharp, intense band at 2265 cm⁻¹ ; No signal at 1650 cm⁻¹Weak band at 2265 cm⁻¹; Strong new band at 1650 cm⁻¹ Standard confirms intact isocyanate; Crude indicates rapid urea formation.
¹H NMR (DMSO-d6) 5-Methoxy SignalSharp singlet at 3.77 ppm (Integrates to 3.00)Broad multiplet ~3.7-3.9 ppm (Integrates to >4.50)Standard confirms pure indole core; Crude indicates polymeric/dimeric impurities.
HRMS (ESI+) Exact Mass [M+H]+ 189.0664 m/z (Base peak, 100% abundance)351.1452 m/z (Base peak, dimer); 189.0664 m/z (<10%)Standard confirms monomeric stability; Crude confirms symmetric urea dimer degradation.

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent false-positive degradation signals during analysis, the following step-by-step methodology must be strictly adhered to.

Phase 1: Anhydrous Sample Preparation

  • Transfer the 3-isocyanato-5-methoxy-1H-indole sample into a nitrogen-purged glovebox ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Causality Check: Isocyanates react with atmospheric moisture in seconds. Preparing samples in a controlled micro-environment prevents the analytical methodology itself from causing the degradation it is trying to measure.

Phase 2: FT-IR Attenuated Total Reflectance (ATR) Acquisition

  • Clean the diamond ATR crystal with anhydrous dichloromethane (DCM) and collect a background spectrum.

  • Deposit 2-3 mg of the solid sample directly onto the crystal and apply the pressure anvil.

  • Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Self-Validation Checkpoint: Verify the presence of the 2260 cm⁻¹ band [1]. Simultaneously, scan the 1600-1700 cm⁻¹ region. The absolute absence of a C=O urea stretch validates that the sample remained anhydrous during transfer and acquisition.

Phase 3: Multi-Nuclear NMR Profiling

  • Dissolve 15 mg of the sample in 0.6 mL of anhydrous DMSO-d6 (stored strictly over 3Å molecular sieves).

  • Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256 scans) spectra.

  • Self-Validation Checkpoint: Anchor the integration of the 5-methoxy singlet at ~3.77 ppm to exactly 3.00 [2]. The indole NH proton should integrate to 1.00 at ~11.6 ppm. Any fractional integrations in the aromatic region (6.9-7.4 ppm) indicate structural heterogeneity and batch failure.

Phase 4: High-Resolution Mass Spectrometry (HRMS)

  • Dilute the sample to 1 µg/mL in LC-MS grade anhydrous acetonitrile.

  • Inject directly into the ESI source (positive ion mode) with a desolvation temperature of 250°C.

  • Causality Check: Do not use protic solvents (like methanol or water) in the mobile phase. Protic solvents will react with the isocyanate in-source, yielding false carbamate or urea masses that misrepresent the solid-state purity of the sample.

References

  • Smith, B. C. "Infrared Spectroscopy of Polymers XIII: Polyurethanes." Spectroscopy Online, 2023. URL:[Link]

  • National Center for Biotechnology Information. "3-isocyanato-5-methoxy-1H-indole | C10H8N2O2." PubChem Compound Database, CID 83915351. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Safety and PPE Guide for Handling 3-Isocyanato-5-methoxy-1H-indole

As a highly reactive electrophile, 3-isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9) is an invaluable building block in drug discovery for synthesizing ureas, carbamates, and specialized heterocycles. However, the exa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive electrophile, 3-isocyanato-5-methoxy-1H-indole (CAS: 2649063-90-9) is an invaluable building block in drug discovery for synthesizing ureas, carbamates, and specialized heterocycles. However, the exact chemical properties that make it synthetically useful also make it a severe occupational hazard.

This guide provides researchers and drug development professionals with a self-validating operational and disposal plan, ensuring maximum safety through mechanistic understanding and rigorous procedural controls.

Chemical Profile & Mechanistic Hazard Rationale

To select the appropriate Personal Protective Equipment (PPE), we must first understand the specific chemical behavior and toxicological profile of the target compound.

The isocyanate functional group (-N=C=O) is highly electrophilic and reacts rapidly with nucleophiles. In biological systems, it attacks amines and thiols present in human tissue proteins, leading to haptenation. This triggers an IgE-mediated immune response, resulting in irreversible respiratory sensitization (occupational asthma) even at subsequent parts-per-billion (ppb) exposure levels[1]. Furthermore, isocyanates react aggressively with ambient moisture to form unstable carbamic acids, which rapidly decompose into primary amines and carbon dioxide ( CO2​ ), creating severe pressurization hazards in closed containers[2][3].

Table 1: Hazard Profile of 3-Isocyanato-5-methoxy-1H-indole
Property / HazardValue / ClassificationMechanistic Impact
CAS Number 2649063-90-9Unique identifier for regulatory tracking and compliance[4].
Molecular Formula C10​H8​N2​O2​ Contains the highly reactive -N=C=O group attached to an indole core[5][6].
Acute Toxicity H301, H311, H331Highly toxic via oral, dermal, and inhalation routes[4].
Sensitization H334 (Resp. Sens. 1)Haptenates airway proteins, causing permanent, irreversible asthma[4].
Tissue Irritation H315, H319Electrophilic attack on tissue nucleophiles causes severe chemical burns[4][7].

Comprehensive PPE Matrix

Standard laboratory PPE (e.g., woven lab coats and thin latex gloves) is entirely insufficient for handling isocyanate monomers. The following matrix outlines the required PPE and the causality behind each selection.

Table 2: Required PPE and Mechanistic Justification
PPE CategorySpecificationOperational Causality
Respiratory Full-face respirator with A2P3 filters, or Supplied-Air Respirator (SAR)Isocyanates lack adequate olfactory warning properties. SAR is required if airborne concentrations are unknown or high[3][8].
Hand Protection Butyl rubber or heavyweight Nitrile (min. 0.4 mm thickness)Standard latex offers zero protection. Butyl rubber prevents permeation of the isocyanate monomer and carrier solvents[8].
Body Protection Tyvek® or equivalent impervious chemical suitPrevents dermal absorption. Isocyanates can penetrate standard woven lab coats, leading to delayed systemic toxicity[2][3].
Eye Protection Chemical splash goggles or Face shieldPrevents irreversible ocular damage from liquid splashes. Not required if utilizing a full-face respirator[3][8].

Standard Operating Procedure (SOP): Experimental Workflow

This self-validating protocol ensures that environmental controls are active and moisture is excluded before any chemical handling begins.

Protocol 1: Moisture-Free Handling and Transfer

Causality: 3-Isocyanato-5-methoxy-1H-indole reacts with ambient humidity to generate CO2​ gas. If moisture enters the stock vial, the resulting pressure can turn the sealed container into a fragmentation hazard[2][3].

  • Environmental Validation: Conduct all work inside a certified chemical fume hood. Validation Step: Verify the hood's digital monitor displays a face velocity of 80–100 feet per minute (fpm) before opening the sash[3].

  • Atmospheric Purge: Connect the primary reagent vial to a Schlenk line or inert gas manifold. Purge the headspace with ultra-high purity (UHP) Argon or Nitrogen prior to opening[3].

  • Transfer: Use a positive-displacement pipette or a gas-tight glass syringe to transfer the liquid. This prevents aerosolization and protects the stock from moisture ingress.

  • Sealing and Storage: Backfill the primary container with Argon before sealing. Store in secondary containment at 4°C, strictly segregated from nucleophiles (alcohols, amines, water) and strong oxidizers[9].

Spill Response and Decontamination Protocol

In the event of a spill, isocyanates must be chemically deactivated before disposal. Using an aqueous ammonia solution forces the isocyanate to react, forming a stable urea and releasing CO2​ gas[3][10].

Protocol 2: Self-Validating Spill Neutralization
  • Evacuate and Isolate: Immediately restrict access to the spill zone. Ensure respiratory protection (SAR or A2P3 filter) is active[8][10].

  • Containment: Perimeter the spill using an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use paper towels or sawdust, as the heat of reaction can ignite combustible materials[9].

  • Neutralization Application: Flood the contained area with a decontamination solution (Standard formulation: 8% concentrated ammonium hydroxide, 2% liquid detergent, 90% water)[10]. The detergent breaks the hydrophobic barrier of the isocyanate, allowing the aqueous ammonia to attack the electrophilic carbon[10].

  • Self-Validation Check: Observe the reaction pool. The chemical conversion produces CO2​ gas, visible as active bubbling[3]. Validation: The neutralization is only complete when all bubbling ceases (typically 30–60 minutes).

  • Collection: Once validated, scoop the slurry into a hazardous waste drum.

Waste Management and Disposal Plan

Improper disposal of isocyanates has historically led to catastrophic container ruptures.

  • Segregation: Collect isocyanate waste separately from acidic or aqueous waste streams[9][11].

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Reactive Isocyanate (3-Isocyanato-5-methoxy-1H-indole)"[7].

  • Venting (Critical): Leave the waste drum loosely capped or use a specialized vented bung for at least 48 hours to prevent explosive rupture from residual CO2​ off-gassing[2][3].

  • Disposal: Transfer to a licensed hazardous waste disposal facility[10][11].

Workflow Visualization

The following diagram illustrates the logical relationship between the operational handling of 3-isocyanato-5-methoxy-1H-indole, spill detection, and the required neutralization pathways.

Workflow N1 Pre-Operation: Verify Hood & Don PPE N2 Inert Gas Transfer of 3-Isocyanato-5-methoxy-1H-indole N1->N2 N3 Spill or Exposure Detected? N2->N3 N4 Apply NH4OH/Detergent Decon Solution N3->N4 Yes N7 Seal & Store under Argon (4°C) N3->N7 No N5 Wait 30 min (CO2 Off-gassing) N4->N5 N6 Vented Hazardous Waste Container N5->N6 Neutralized N7->N6 Disposal

Operational and spill response workflow for handling 3-isocyanato-5-methoxy-1H-indole.

References

  • "THE ISOCYANATES: Exposure Control Measures." Michigan Occupational Safety and Health Administration (MIOSHA). 2[2]

  • "PubChemLite - 3-isocyanato-5-methoxy-1h-indole (C10H8N2O2)." University of Luxembourg. 5[5]

  • "3-isocyanato-5-methoxy-1H-indole — Chemical Substance Information." NextSDS. 4[4]

  • "Standard Operating Procedure: Phenyl Isocyanate." Clemson University. 7[7]

  • "A Guide to Occupational Exposure to Isocyanates." Safety Resources Blog. 1[1]

  • "What PPE is required when working with isocyanates?" Sysco Environmental. 8[8]

  • "3-isocyanato-5-methoxy-1H-indole | C10H8N2O2 | CID 83915351." PubChem, National Institutes of Health (NIH). 6[6]

  • "Aliphatic Isocyanate Monomers - Health and Safety Information." Covestro LLC. 3[3]

  • "Safety Data Sheet - Isocyanate DECONtamination Solution." SKC Inc.10[10]

  • "Isocyanates: Working Safely." California Department of Public Health (CDPH).

  • "Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals." University of Notre Dame. 11[11]

  • "Safety Data Sheet - Isocyanates." Fisher Scientific.9[9]

Sources

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